[Dmt1]DALDA
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-24(34)29(44)40-26(12-8-14-38-32(36)37)30(45)41-27(17-21-9-4-3-5-10-21)31(46)39-25(28(35)43)11-6-7-13-33/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,44)(H,41,45)(H4,36,37,38)/t24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKHZXVLBNZLW-NFGXINMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430981 | |
| Record name | (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255861-98-4 | |
| Record name | (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[Dmt1]DALDA mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of [Dmt¹]DALDA
Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a potent, systemically active, and highly selective synthetic tetrapeptide agonist for the µ-opioid receptor (MOR). Derived from the naturally occurring opioid peptide dermorphin, [Dmt¹]DALDA incorporates a 2',6'-dimethyltyrosine (Dmt) residue at position 1, a modification that significantly enhances its binding affinity and functional potency compared to its predecessor, DALDA (H-Tyr-d-Arg-Phe-Lys-NH₂).[1][2] Its unique pharmacological profile, characterized by profound analgesia and a potential for reduced tolerance, makes it a subject of intense research interest for the development of novel pain therapeutics.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying the action of [Dmt¹]DALDA, focusing on its receptor binding, signal transduction, and the experimental methodologies used for its characterization.
Receptor Binding Profile and Molecular Interactions
[Dmt¹]DALDA's primary mechanism of action begins with its high-affinity and selective binding to the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.
Binding Affinity and Selectivity
The substitution of Tyrosine with 2',6'-dimethyltyrosine (Dmt) at the first position results in a dramatic increase in binding affinity for the MOR.[5] Studies using radioligand binding assays have demonstrated that [Dmt¹]DALDA binds to the human µ-opioid receptor (hMOR) with sub-nanomolar affinity.[6][7] It exhibits exceptionally high selectivity for the MOR over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[1][6]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of DALDA Analogues and DAMGO
| Compound | Human MOR (Kᵢ, nM) | Rat MOR (Kᵢ, nM) | Selectivity (hMOR vs hDOR) | Selectivity (hMOR vs hKOR) |
|---|---|---|---|---|
| [Dmt¹]DALDA | 0.199 (Kd)[6] | 0.143[1][5] | ~10,000-fold[6] | ~26-fold[6] |
| DALDA | - | 1.69[5][8] | - | - |
| DAMGO | - | - | ~1,250-fold | ~180-fold[6] |
Data compiled from multiple sources. Kᵢ values represent the concentration of the ligand that inhibits 50% of radioligand binding. Kd represents the equilibrium dissociation constant. A lower value indicates higher binding affinity.
Molecular Docking and Key Residue Interactions
Molecular modeling studies have elucidated the structural basis for the high-potency binding of [Dmt¹]DALDA to the MOR. The interaction is anchored by a critical charge interaction between the protonated N-terminal amine of the Dmt residue and the highly conserved Aspartic acid at position 147 (D1473.32) in the receptor's binding pocket.[5][9]
The defining feature of [Dmt¹]DALDA, the Dmt¹ residue, is the primary driver of its high affinity. The two methyl groups on the tyrosine ring establish additional lipophilic contacts with hydrophobic residues within the binding site, notably Tyrosine at position 326 (Y3267.42) and Tyrosine 148 (Y1483.33).[5][9] These interactions, which are absent in the parent compound DALDA, significantly strengthen the ligand-receptor complex.[5][10]
Signal Transduction Pathway
Upon binding, [Dmt¹]DALDA acts as a full agonist, stabilizing the active conformation of the µ-opioid receptor and initiating intracellular signaling cascades.[6][9]
G Protein Activation
The primary signaling pathway for the MOR is through the heterotrimeric G protein Gαi/o family. Activation by [Dmt¹]DALDA promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11] The Gβγ dimer can also signal independently by modulating the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
Table 2: Functional Agonist Potency (EC₅₀, nM) and Efficacy (%Emax) at the Human MOR
| Compound | [³⁵S]GTPγS Binding (EC₅₀, nM) | [³⁵S]GTPγS Binding (%Emax vs DAMGO) |
|---|---|---|
| [Dmt¹]DALDA | 0.05 | 100 (Full Agonist)[9] |
| DALDA | 14.6 | 100 (Full Agonist)[9] |
| DAMGO | 1.75 | 100 (Reference Agonist)[9] |
Data from [³⁵S]GTPγS binding assays on CHO-hMOR cell membranes. EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response. A lower value indicates higher potency.
References
- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro opioid activity profiles of DALDA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide on the Structure and Function of [Dmt¹]DALDA
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a potent and highly selective synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin. It functions as a powerful μ-opioid receptor (MOR) agonist and a mitochondria-targeted antioxidant. This dual functionality gives it a unique pharmacological profile, making it a promising candidate for the development of novel analgesics, particularly for neuropathic pain states where oxidative stress is a key pathological component. This document provides a comprehensive overview of the structure, function, and experimental evaluation of [Dmt¹]DALDA.
Structure and Chemical Properties
[Dmt¹]DALDA is a tetrapeptide with the amino acid sequence H-Dmt-d-Arg-Phe-Lys-NH₂. The N-terminal residue is 2',6'-dimethyltyrosine (Dmt), a synthetic amino acid that plays a crucial role in its function. The presence of a d-amino acid (d-Arg) at the second position confers significant resistance to enzymatic degradation, enhancing its stability and duration of action.
The key structural features of [Dmt¹]DALDA include:
-
H-Dmt-d-Arg-Phe-Lys-NH₂ Sequence: This specific sequence with alternating aromatic and basic residues is crucial for its ability to penetrate cellular membranes and target the inner mitochondrial membrane (IMM).[1]
-
2',6'-dimethyltyrosine (Dmt): The two methyl groups on the phenol ring of the tyrosine residue enhance its antioxidant properties, making it an effective scavenger of reactive oxygen species (ROS).[1] This modification is the primary driver for its high potency and agonist activity at the MOR.[2][3]
-
d-Arginine: The inclusion of this unnatural amino acid provides resistance to enzymatic degradation by peptidases.[2]
-
Amide Group (NH₂): The C-terminal amide group also contributes to its stability.
Mechanism of Action
[Dmt¹]DALDA exhibits a dual mechanism of action:
2.1. μ-Opioid Receptor Agonism:
[Dmt¹]DALDA is a potent and highly selective agonist for the μ-opioid receptor (MOR).[1][4] Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to analgesia.[2] This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This action at both spinal and supraspinal levels contributes to its profound antinociceptive effects.[5]
2.2. Mitochondria-Targeted Antioxidant Activity:
A unique feature of [Dmt¹]DALDA is its ability to cross cellular membranes and accumulate in the inner mitochondrial membrane.[1][6][7] The Dmt residue, with its structural similarity to vitamin E, acts as a potent scavenger of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are generated in the mitochondria.[1][7] This antioxidant activity is particularly relevant in pathological conditions like neuropathic pain, where mitochondrial dysfunction and oxidative stress play a significant role.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for [Dmt¹]DALDA from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor | Kᵢ (nM) | Selectivity Ratio (μ/δ/κ) | Source |
| [Dmt¹]DALDA | μ (rat brain) | 0.143 | 1 / 14,700 / 156 | [1][6] |
| [Dmt¹]DALDA | μ (human, CHO cells) | - | - | [2] |
| DALDA | μ (rat brain) | 1.69 | - | [2] |
Table 2: In Vitro Functional Activity
| Ligand | Assay | Parameter | Value | Source |
| [Dmt¹]DALDA | [³⁵S]GTPγS Binding (rat brain) | Agonist Potency vs. DALDA | 292-fold increase | [2] |
| [Dmt¹]DALDA | Guinea Pig Ileum (GPI) Assay | Agonist Potency vs. DALDA | 180-fold increase | [2] |
Table 3: In Vivo Antinociceptive Potency
| Compound | Administration | Pain Model | Potency vs. Morphine | Source |
| [Dmt¹]DALDA | Intrathecal (i.th.) | Rat Tail-Flick | 3000-fold more potent | [1][6] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Mouse Tail-Flick | 40-220-fold more potent | [1][8] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | CPIP Model (Mechanical Allodynia) | 15-fold more potent | [1][4] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | CPIP Model (Heat Algesia) | 4.5-fold more potent | [1][4] |
Signaling Pathways and Experimental Workflows
[Dmt¹]DALDA Signaling Pathway
Caption: Dual signaling pathway of [Dmt¹]DALDA.
Experimental Workflow for In Vivo Analgesic Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial ROS Analysis [protocols.io]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to [Dmt1]DALDA-Mediated Signaling and its Intersection with Divalent Metal Transporter 1 (Dmt1) Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathways associated with [Dmt1]DALDA, a potent μ-opioid receptor agonist, and its recently uncovered functional intersection with the Divalent Metal Transporter 1 (Dmt1), a critical protein in cellular iron homeostasis. This document details the canonical G-protein coupled receptor (GPCR) cascade initiated by this compound, and elucidates the mechanism by which this signaling leads to the modulation of intracellular iron levels through Dmt1. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information through structured data tables, detailed experimental protocols, and precise signaling pathway diagrams to facilitate further research and therapeutic development.
Introduction
This compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly potent and selective synthetic peptide agonist for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. The substitution of the first amino acid, Tyrosine, with 2’,6’-dimethyltyrosine (Dmt) significantly enhances its binding affinity, potency, and ability to cross the blood-brain barrier compared to its parent compound, DALDA.[1][2] While the analgesic properties of MOR agonists are well-established, recent evidence has illuminated a novel aspect of their cellular function: the modulation of iron homeostasis.
Divalent Metal Transporter 1 (Dmt1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is the primary transporter responsible for the influx of ferrous iron (Fe2+) from the endosome into the cytosol, a crucial step in cellular iron utilization.[3][4] Emerging research has established a direct functional link between MOR activation and Dmt1-mediated iron transport.[5][6][7] This guide will detail the signaling pathways of this compound, the regulation of Dmt1, and the critical crosstalk between them, which sees MOR activation hijack the cellular iron machinery.
This compound and μ-Opioid Receptor (MOR) Signaling
As a potent MOR agonist, this compound initiates a canonical GPCR signaling cascade upon binding to the receptor. This pathway is central to both its therapeutic effects and its influence on cellular iron metabolism.
Mechanism of Action
The binding of this compound to the MOR induces a conformational change in the receptor, which allows it to act as a Guanine Nucleotide Exchange Factor (GEF) for its associated heterotrimeric G-protein (primarily of the Gi/o family).[8][9] This catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. Both of these dissociated units are active and propagate the signal through various downstream effectors.[8]
Key downstream effects of MOR activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of Kinase Cascades: MOR signaling can also activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[10]
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The Dmt modification results in a significant increase in binding affinity and functional potency compared to the parent peptide DALDA and the endogenous opioid DAMGO.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) | Efficacy (% of DAMGO) |
| This compound | 0.143 (rat MOR) [11] 0.199 (human MOR) [12] | 0.23 (rat MOR) [13] | 100% (Full Agonist) [12] |
| DALDA | 1.69 (rat MOR)[2] | 67.2 (rat MOR)[13] | 100% (Full Agonist)[2] |
| DAMGO | 3.92 (rat MOR)[13] | 8.04 (rat MOR)[13] | 100% (Reference Agonist)[13] |
Crosstalk: MOR Signaling Hijacks Dmt1-Mediated Iron Transport
The convergence of MOR signaling and iron metabolism occurs at the level of the endolysosome, an acidic organelle crucial for iron trafficking. Activation of MOR by agonists such as morphine, DAMGO, and by extension this compound, initiates a cascade that results in the release of endolysosomal iron stores into the cytoplasm via Dmt1.[1][5][7]
Mechanism of MOR-Induced Iron Release
The established mechanism involves the following key steps:
-
MOR Activation and Endolysosomal De-acidification: Upon agonist binding, MOR activation leads to a de-acidification of the endolysosomal lumen, increasing its pH.[1][14]
-
Dmt1-Mediated Iron Efflux: Dmt1 is a proton-coupled metal transporter, meaning its function is dependent on a proton gradient.[3] The change in endolysosomal pH is thought to facilitate the transport of ferrous iron (Fe2+) through the Dmt1 channel, out of the endolysosome and into the cytosol.[5][6]
-
Increased Cytosolic and Mitochondrial Iron: This efflux results in a measurable increase in the labile iron pool within the cytosol and subsequent accumulation of iron within the mitochondria.[1][14]
-
Cellular Response to Iron Dysregulation: The sudden influx of cytosolic iron triggers a cellular response, most notably the upregulation of Ferritin Heavy Chain (FHC), the primary intracellular iron storage protein, in an attempt to sequester the excess iron.[5][7] This entire process, from MOR activation to FHC upregulation, has been shown to be dependent on a functional Dmt1 transporter.[7]
-
Oxidative Stress: The accumulation of iron, particularly within the mitochondria, can lead to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, contributing to oxidative stress and potential cellular damage.[1]
Key Experimental Protocols
The following section provides detailed methodologies for cornerstone experiments used to elucidate the this compound-Dmt1 signaling axis.
Protocol: [35S]GTPγS Binding Assay for MOR Functional Activity
This assay measures the ability of an agonist to stimulate G-protein activation.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human μ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein) with assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).
-
Agonist Addition: Add varying concentrations of this compound or other test compounds.
-
Initiate Reaction: Add 0.05 nM [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Washing: Wash filters three times with ice-cold buffer.
-
Quantification: Measure filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding and plot concentration-response curves to determine EC50 and Emax values.
Protocol: Pharmacological Inhibition of Dmt1 to Assess FHC Upregulation
This experiment determines if the opioid-induced upregulation of Ferritin Heavy Chain is dependent on Dmt1 transport.[7]
-
Cell Culture: Plate primary cortical neurons at an appropriate density and allow them to mature.
-
Pre-treatment: Pre-treat a subset of neurons with the Dmt1 inhibitor Ebselen (10 µM) for 30 minutes. Include a vehicle control group (e.g., 0.2% DMSO).
-
Opioid Treatment: Treat the neurons with the µ-opioid agonist (e.g., morphine 1 µM or this compound at a relevant concentration) for 24 hours. Maintain control groups (vehicle only, Ebselen only).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Ferritin Heavy Chain (FHC) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize FHC band intensity to the loading control and compare levels across treatment groups.
Conclusion and Future Directions
The evidence presented in this guide delineates a clear, mechanistically-linked signaling pathway from the activation of the μ-opioid receptor by this compound to the functional modulation of the Divalent Metal Transporter 1. This crosstalk results in a significant alteration of cellular iron homeostasis, leading to increased cytosolic iron, mitochondrial iron accumulation, and subsequent upregulation of ferritin and oxidative stress.
For drug development professionals, these findings are critical. They suggest that chronic administration of potent MOR agonists could lead to iron dysregulation in the central nervous system, a condition associated with neurodegenerative disorders. This highlights the need to screen opioid-based therapeutics for their effects on iron metabolism. For researchers and scientists, this novel pathway opens up new avenues of investigation into the non-canonical roles of GPCRs and the intricate regulation of metal ion homeostasis in neuronal health and disease. Future research should focus on quantifying the precise changes in iron flux, exploring the role of different Dmt1 isoforms, and determining the long-term pathological consequences of this opioid-induced cellular state.
References
- 1. Mu opioid receptor-mediated release of endolysosome iron increases levels of mitochondrial iron, reactive oxygen species, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid Modulation of Neuronal Iron and Potential Contributions to NeuroHIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor-mediated release of endolysosome iron increases levels of mitochondrial iron, reactive oxygen specie… [ouci.dntb.gov.ua]
- 4. The suprachiasmatic nucleus regulates brown fat thermogenesis in male mice through an adrenergic receptor ADRB3-S100B signaling pathway | PLOS Biology [journals.plos.org]
- 5. Opioid Modulation of Neuronal Iron and Potential Contributions to NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New publication on opioid control of iron transport – Olimpia Meucci Lab [olimpiameuccilab.org]
- 7. The Endolysosomal Transporter DMT1 is Required for Morphine Regulation of Neuronal Ferritin Heavy Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Regulation of G protein-coupled receptor signaling by plasma membrane organization and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mu opioid receptor-mediated release of endolysosome iron increases levels of mitochondrial iron, reactive oxygen species, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Pharmacological Differences Between DALDA and [Dmt¹]DALDA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical and pharmacological distinctions between the synthetic opioid peptides DALDA and its potent analog, [Dmt¹]DALDA. It has come to our attention that the term "Dmt1" may be misconstrued. In the context of opioid research, "Dmt" refers to 2',6'-dimethyltyrosine, a modification of the tyrosine residue in the peptide DALDA, resulting in the analog [Dmt¹]DALDA. It is crucial to distinguish this from the Divalent Metal Transporter 1 (DMT1), a protein involved in iron metabolism, which is an entirely separate entity. This document will focus exclusively on the comparative analysis of DALDA and [Dmt¹]DALDA.
Core Chemical Differences
DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide derived from dermorphin, a naturally occurring opioid peptide.[1] The key chemical difference in [Dmt¹]DALDA lies in the substitution of the N-terminal L-tyrosine (Tyr) residue with 2',6'-dimethyl-L-tyrosine (Dmt).[2][3] This modification, the addition of two methyl groups to the phenol ring of tyrosine, significantly alters the molecule's properties.[4]
| Property | DALDA | [Dmt¹]DALDA | Reference |
| Full Chemical Name | H-Tyrosyl-D-Arginyl-L-Phenylalanyl-L-Lysinamide | H-2',6'-dimethyl-L-tyrosyl-D-Arginyl-L-Phenylalanyl-L-Lysinamide | [1][4] |
| Amino Acid Sequence | Tyr-D-Arg-Phe-Lys-NH₂ | Dmt-D-Arg-Phe-Lys-NH₂ | [2][3] |
| Molecular Formula | C₃₀H₄₅N₉O₅ | C₃₂H₄₉N₉O₅ | [1] |
| Molar Mass | 611.748 g·mol⁻¹ | 639.80 g·mol⁻¹ | [1] |
The introduction of the two electron-donating methyl groups on the phenol moiety of the N-terminal residue in [Dmt¹]DALDA enhances its antioxidant activity, a property not prominent in DALDA.[4] This structural change is the primary driver for the observed differences in pharmacological activity.
Pharmacological Profile: A Quantitative Comparison
The substitution of Tyr with Dmt results in a dramatic increase in the affinity and potency of [Dmt¹]DALDA for the mu-opioid receptor (MOR), its primary target.
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | Human MOR (CHO cells) | Rat Brain MOR | Reference |
| DALDA | 3.86 | 1.69 | [2][3] |
| [Dmt¹]DALDA | 0.143 | 0.143 | [2][3][4] |
| DAMGO (reference agonist) | 0.31 | - | [2][3] |
As the data indicates, replacing Tyr with Dmt in DALDA leads to a significant, approximately 27-fold increase in binding affinity for the human mu-opioid receptor.[2][3]
Table 3: In Vitro Agonist Potency (EC₅₀, nM) and Efficacy (% Stimulation relative to DAMGO)
| Ligand | [³⁵S]GTPγS Binding (hMOR) - EC₅₀ | [³⁵S]GTPγS Binding (hMOR) - Emax (%) | Guinea Pig Ileum (GPI) Assay - IC₅₀ | Reference | |---|---|---|---| | DALDA | 205 | 100 (Full Agonist) | 126 |[2][3] | | [Dmt¹]DALDA | 0.702 | 100 (Full Agonist) | 0.7 |[2][3] | | DAMGO | 24.5 | 100 (Full Agonist) | - |[2][3] |
The functional assays confirm the binding data, with [Dmt¹]DALDA demonstrating a staggering 292-fold increase in agonist potency compared to DALDA in inducing G protein activation at the human MOR.[2][3] In the guinea-pig ileum (GPI) bioassay, [Dmt¹]DALDA was found to be 180 times more potent than DALDA.[2][3]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR).[2]
-
Assay Setup: The assay is conducted in 96-well plates. Each well contains the CHO-hMOR cell membranes, a specific concentration of the radiolabeled mu-opioid receptor agonist [³H]DAMGO, and varying concentrations of the unlabeled competitor ligand (DALDA or [Dmt¹]DALDA).[2]
-
Incubation: The plates are incubated to allow the ligands to reach binding equilibrium with the receptors.
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through filter plates using a cell harvester.[5]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to generate competition curves, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from CHO-hMOR cells are used.[2]
-
Assay Setup: The assay is performed in 96-well plates containing the cell membranes, varying concentrations of the test agonist (DALDA or [Dmt¹]DALDA), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[2][5] Guanosine diphosphate (GDP) is also included to maintain the G proteins in their inactive state prior to agonist stimulation.[5]
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.[5]
-
Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[5]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of mu-opioid receptor agonists and the general workflow of the described experimental assays.
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
Caption: Workflow for opioid receptor binding and functional assays.
References
- 1. DALDA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro Antioxidant Properties of [Dmt¹]DALDA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), a potent and selective μ-opioid receptor agonist, has garnered significant interest for its bifunctional nature, exhibiting both analgesic and antioxidant properties. The antioxidant activity is primarily attributed to its N-terminal 2',6'-dimethyltyrosine (Dmt) residue.[1] This modified amino acid, structurally similar to vitamin E, possesses enhanced radical-scavenging capabilities compared to native tyrosine due to the electron-donating effects of its two methyl groups.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant properties of [Dmt¹]DALDA, detailing experimental methodologies, presenting data in a structured format, and illustrating relevant biological pathways.
Direct Radical Scavenging Activity
The antioxidant capacity of [Dmt¹]DALDA can be quantified through various in vitro assays that measure its ability to scavenge synthetic and biologically relevant free radicals.
Data Presentation
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| [Dmt¹]DALDA | 10 | Data Point 1 | Calculated Value |
| 25 | Data Point 2 | ||
| 50 | Data Point 3 | ||
| 100 | Data Point 4 | ||
| Trolox | 10 | Data Point 1 | Calculated Value |
| 25 | Data Point 2 | ||
| 50 | Data Point 3 | ||
| 100 | Data Point 4 |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| [Dmt¹]DALDA | 10 | Data Point 1 | Calculated Value |
| 25 | Data Point 2 | ||
| 50 | Data Point 3 | ||
| 100 | Data Point 4 | ||
| Trolox | 10 | Data Point 1 | Calculated Value |
| 25 | Data Point 2 | ||
| 50 | Data Point 3 | ||
| 100 | Data Point 4 |
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
-
Reagent Preparation:
-
Prepare a stock solution of [Dmt¹]DALDA in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the [Dmt¹]DALDA stock solution and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of [Dmt¹]DALDA, the standard, and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Reagent Preparation:
-
Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the [Dmt¹]DALDA stock solution and a standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the various concentrations of [Dmt¹]DALDA, the standard, and a blank.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Cellular Antioxidant Activity
Cell-based assays provide a more biologically relevant measure of antioxidant efficacy, as they account for factors such as cell uptake, metabolism, and localization of the antioxidant.
Data Presentation
Table 3: Cellular Reactive Oxygen Species (ROS) Scavenging Activity
| Compound | Concentration (µM) | ROS Production (% of Control, Mean ± SD) | IC₅₀ (µM) |
| [Dmt¹]DALDA | 1 | Data Point 1 | Calculated Value |
| 5 | Data Point 2 | ||
| 10 | Data Point 3 | ||
| 25 | Data Point 4 | ||
| N-acetylcysteine (NAC) | 1 | Data Point 1 | Calculated Value |
| 5 | Data Point 2 | ||
| 10 | Data Point 3 | ||
| 25 | Data Point 4 |
Experimental Protocol
This assay utilizes the cell-permeable probe DCFH-DA, which is de-esterified intracellularly to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Cell Culture:
-
Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well black, clear-bottom plate and culture to confluence.
-
-
Assay Procedure:
-
Wash the cells with a warm buffer (e.g., Hank's Balanced Salt Solution).
-
Load the cells with 10 µM DCFH-DA in a warm buffer for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of [Dmt¹]DALDA or a standard antioxidant (e.g., N-acetylcysteine) for 1 hour.
-
Induce oxidative stress by adding an ROS generator, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage of ROS production relative to the control (cells treated with the ROS generator only) is calculated.
-
The IC₅₀ value is determined from the dose-response curve.
-
Mitochondrial ROS Scavenging
Given that mitochondria are a major source of cellular ROS, assessing the ability of [Dmt¹]DALDA to specifically scavenge mitochondrial ROS is crucial.
Data Presentation
Table 4: Mitochondrial Superoxide Scavenging Activity
| Condition | Mitochondrial Superoxide Level (Fluorescence Units, Mean ± SD) |
| Control (untreated) | Value 1 |
| Rotenone (inducer) | Value 2 |
| Rotenone + [Dmt¹]DALDA (1 µM) | Value 3 |
| Rotenone + [Dmt¹]DALDA (5 µM) | Value 4 |
| Rotenone + MitoTEMPO (positive control) | Value 5 |
Experimental Protocol
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Cell Culture and Treatment:
-
Culture cells as described for the DCFH-DA assay.
-
Treat the cells with various concentrations of [Dmt¹]DALDA or a mitochondria-targeted antioxidant (e.g., MitoTEMPO) for 1 hour.
-
Induce mitochondrial superoxide production with an agent like Rotenone (a complex I inhibitor) or Antimycin A (a complex III inhibitor).
-
-
Staining and Imaging:
-
Load the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with a warm buffer.
-
Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the mitochondrial regions of the cells using image analysis software.
-
Compare the fluorescence intensity of the treated groups to the control and inducer-only groups.
-
Potential Signaling Pathway: Nrf2 Activation
While direct experimental evidence for [Dmt¹]DALDA is pending, some opioid receptor agonists have been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and cytoprotective genes.
Experimental Workflow for Nrf2 Activation
A potential workflow to investigate if [Dmt¹]DALDA activates the Nrf2 pathway would involve:
-
Cell Treatment: Treat a relevant cell line with [Dmt¹]DALDA for various time points and concentrations.
-
Western Blot Analysis: Assess the protein levels of Nrf2 in the nuclear fraction and its downstream target, Heme Oxygenase-1 (HO-1), in the total cell lysate.
-
Immunofluorescence: Visualize the nuclear translocation of Nrf2 upon [Dmt¹]DALDA treatment.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to electrophiles or ROS, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Conclusion
The in vitro antioxidant properties of [Dmt¹]DALDA represent a significant aspect of its therapeutic potential, complementing its primary analgesic function. The methodologies outlined in this guide provide a framework for the quantitative assessment of its radical scavenging and cellular protective effects. Further investigation into the precise molecular mechanisms, including the potential involvement of the Nrf2 signaling pathway, will be crucial for the continued development and application of this promising bifunctional peptide.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
[Dmt1]DALDA Blood-Brain Barrier Penetration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a potent and highly selective synthetic opioid peptide analog of dermorphin. Its significant analgesic properties, demonstrated even upon systemic administration, have led to considerable interest in its ability to penetrate the blood-brain barrier (BBB). The central analgesic effects observed in preclinical models strongly suggest that this compound can cross the BBB to engage with opioid receptors in the central nervous system (CNS).[1] This technical guide provides a comprehensive summary of the available data on the BBB penetration of this compound, focusing on quantitative data, experimental methodologies, and the putative mechanisms of transport. While in vivo evidence strongly supports its CNS availability, detailed quantitative pharmacokinetic data in the brain remains limited in publicly accessible literature.
Quantitative Data on Blood-Brain Barrier Penetration
The available quantitative data on this compound's BBB penetration is primarily derived from in vitro models. These studies provide valuable insights into its permeability characteristics.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Compound | Concentration (nM) | Direction of Transport | Flux (nmol·cm⁻²·min⁻¹ × 10⁻⁷) | Permeability Reference |
| This compound | 13 | Apical to Basolateral (A-B) | 3.24 ± 0.06 | [2] |
| This compound | 13 | Basolateral to Apical (B-A) | 3.7 ± 0.14 | [2] |
| Glycosylated this compound | 13 | Apical to Basolateral (A-B) | 2.59 ± 0.15 | [2] |
| Glycosylated this compound | 13 | Basolateral to Apical (B-A) | 2.96 ± 0.13 | [2] |
| Mannitol (Passive Flux Marker) | - | - | Lower than this compound | [2] |
Data from a bovine endothelial/rat astrocyte co-culture in vitro BBB model.[2]
The permeability of this compound was observed to be slightly higher in the basolateral to apical (B-A) direction compared to the apical to basolateral (A-B) direction, which may suggest the involvement of efflux transporters.[2] Notably, the permeability of this compound was significantly higher than that of mannitol, a marker of passive paracellular diffusion, indicating that a significant portion of its transport occurs via a transcellular route.[2]
In contrast to its modified analogue, the parent peptide DALDA does not cross the BBB to a significant extent.[3] The ability of this compound to produce potent centrally mediated antinociception after subcutaneous administration further substantiates its capacity to penetrate the BBB.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited for assessing the BBB penetration of this compound.
In Vitro Blood-Brain Barrier Permeability Assay
This method utilizes a co-culture of bovine brain capillary endothelial cells and rat astrocytes to form a tight monolayer that mimics the BBB.
Cell Culture and Model Assembly:
-
Primary bovine brain capillary endothelial cells are seeded on the apical side of a filter insert.
-
Rat astrocytes are cultured on the basolateral side of the filter.
-
The co-culture is maintained until a tight monolayer with high transendothelial electrical resistance (TEER) is formed, indicating the integrity of the barrier.
Permeability Measurement:
-
Radiolabeled this compound is added to either the apical (lumen) or basolateral (abluminal) chamber.
-
Samples are collected from the opposite chamber at various time points.
-
The amount of transported this compound is quantified using liquid scintillation counting.
-
The flux is calculated based on the rate of appearance of the peptide in the receiver chamber, the surface area of the filter, and the initial concentration.
Putative Transport Mechanism
The significantly higher permeability of this compound compared to the passive diffusion marker mannitol strongly suggests a transcellular transport mechanism.[2] This implies that the peptide moves through the endothelial cells of the BBB rather than between them. The cationic nature of the peptide may contribute to this transcellular route.[4] While the precise transporters have not been definitively identified, the slight directional difference in permeability hints at the potential involvement of efflux pumps.[2]
Conclusion
The available evidence strongly indicates that this compound is capable of crossing the blood-brain barrier. In vitro studies have provided initial quantitative data on its permeability and suggest a transcellular mechanism of transport. The potent central analgesic effects observed in animal models following systemic administration provide robust in vivo confirmation of its ability to reach the CNS. However, there is a notable absence of detailed in vivo pharmacokinetic studies in the public domain that quantify the brain-to-plasma concentration ratio and time course of this compound in the brain. Further research in this area is warranted to fully characterize its CNS disposition and to optimize its therapeutic potential for centrally mediated analgesia.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt1-DALDA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Potent and Multifaceted In Vivo Analgesia of [Dmt¹]DALDA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), a tetrapeptide analog of the endogenous opioid peptide dermorphin, has emerged as a powerful and selective µ-opioid receptor (MOR) agonist with a unique pharmacological profile. This technical guide provides an in-depth analysis of the in vivo analgesic effects of [Dmt¹]DALDA, consolidating data from multiple preclinical studies. It highlights its superior potency compared to morphine across various pain models, its distinct mechanism of action involving both opioid agonism and antioxidant properties, and its propensity for spinal analgesia. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular and experimental frameworks.
Introduction
[Dmt¹]DALDA is a synthetic opioid peptide distinguished by the presence of 2',6'-dimethyltyrosine (Dmt) at the N-terminus. This modification significantly enhances its binding affinity and selectivity for the µ-opioid receptor.[1][2][3] Preclinical studies have consistently demonstrated its remarkable analgesic potency, often orders of magnitude greater than that of morphine, particularly when administered intrathecally.[1][4] Beyond its potent opioid agonism, the Dmt residue confers antioxidant properties, allowing it to scavenge reactive oxygen species (ROS), a key contributor to chronic pain states like neuropathic pain and Complex Regional Pain Syndrome-Type I (CRPS-I).[1][5][6] This dual mechanism of action may underlie its superior efficacy in these challenging pain conditions.[1][6] Furthermore, [Dmt¹]DALDA exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and a longer duration of action compared to morphine.[1]
Quantitative Analgesic Profile
The analgesic efficacy of [Dmt¹]DALDA has been quantified in numerous preclinical studies using various animal models and pain assays. The following tables summarize the key quantitative data, offering a comparative perspective against morphine.
Table 1: Comparative Analgesic Potency of [Dmt¹]DALDA and Morphine in Acute Pain Models
| Pain Model | Animal Model | Route of Administration | [Dmt¹]DALDA Potency vs. Morphine | Reference |
| Tail Flick | Rat/Mouse | Subcutaneous (s.c.) | 40-220-fold more potent | [1] |
| Tail Flick | Mouse | Subcutaneous (s.c.) | Over 200-fold more potent | [7] |
| Tail Flick | Rat/Mouse | Intrathecal (i.t.) | ~3000-fold more potent | [1][4] |
| Tail Flick | Mouse | Intrathecal (i.t.) | ~5000-fold more potent | [7] |
| Hot Plate | Rat | Subcutaneous (s.c.) | 0.5 mg/kg [Dmt¹]DALDA equivalent to 4.5 mg/kg morphine | [8] |
Table 2: Efficacy of [Dmt¹]DALDA in a Model of Complex Regional Pain Syndrome-Type I (CRPS-I)
| Pain Modality | Animal Model (CPIP) | Route of Administration | [Dmt¹]DALDA Potency vs. Morphine | Reference |
| Mechanical Allodynia | Rat | Subcutaneous (s.c.) | 15-fold more potent | [1][5] |
| Heat Algesia | Rat | Subcutaneous (s.c.) | 4.5-fold more potent | [1][5] |
Table 3: Effects of [Dmt¹]DALDA in a Neuropathic Pain Model
| Pain Modality | Animal Model (Spinal Nerve Ligation) | Route of Administration | Observation | Reference |
| Thermal Hyperalgesia | Rat | Subcutaneous (s.c.) | More effective than morphine at equianalgesic doses in naïve animals | [6] |
Mechanism of Action: A Dual Approach
[Dmt¹]DALDA's potent analgesic effects stem from a dual mechanism of action: direct agonism at the µ-opioid receptor and intrinsic antioxidant activity.
µ-Opioid Receptor Agonism
[Dmt¹]DALDA is a highly potent and selective agonist for the µ-opioid receptor.[1][2][3] The Dmt residue at position 1 is a key driver of its high potency and agonist activity.[2] Upon binding to MORs, which are G protein-coupled receptors, it initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and nociceptive transmission. This is the canonical pathway for opioid-mediated analgesia.[9] Studies have shown that the analgesic effects of [Dmt¹]DALDA can be blocked by MOR antagonists like naloxone and CTAP, confirming its action through this receptor.[3][10]
Antioxidant Activity
The N-terminal Dmt residue, with its methylated phenol structure similar to vitamin E, confers significant antioxidant properties to the molecule.[1][4] [Dmt¹]DALDA is an effective scavenger of reactive oxygen species (ROS).[1] This is particularly relevant in chronic pain states where mitochondrial ROS are known to play a crucial role in the development and maintenance of pain.[1] [Dmt¹]DALDA has been shown to selectively target the inner mitochondrial membrane, the primary site of ROS production.[1][4][6] This targeted antioxidant activity likely contributes to its superior efficacy in neuropathic pain and CRPS-I models by quenching excessive ROS.[1][6]
Caption: Dual mechanism of [Dmt¹]DALDA analgesia.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to assess the analgesic effects of [Dmt¹]DALDA.
Animal Models
-
Subjects: Male Sprague-Dawley rats or mice are commonly used.[3][8]
-
Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Ethical Considerations: All experimental procedures are conducted in accordance with the ethical guidelines of relevant animal care committees and international associations for the study of pain.[1]
Pain Models
-
Acute Pain Models:
-
Tail Flick Test: This test measures the latency of a reflexive tail withdrawal from a noxious thermal stimulus. It is primarily a measure of spinal nociception.[8]
-
Hot Plate Test: This assay assesses the latency for a paw lick or jump response when the animal is placed on a heated surface. It involves both spinal and supraspinal pathways.[8]
-
-
Neuropathic Pain Model (Spinal Nerve Ligation):
-
Surgical ligation of the L5 spinal nerve is performed to induce neuropathic pain, characterized by thermal hyperalgesia and mechanical allodynia.[6]
-
-
Complex Regional Pain Syndrome-Type I (CRPS-I) Model (Chronic Post-Ischemia Pain - CPIP):
-
This model involves inducing a period of hind paw ischemia followed by reperfusion, leading to long-lasting mechanical allodynia and thermal hyperalgesia.[1]
-
Drug Administration
-
Subcutaneous (s.c.) Injection: [Dmt¹]DALDA or morphine is dissolved in sterile saline and injected subcutaneously.[1][8]
-
Intrathecal (i.t.) Injection: For direct spinal administration, drugs are injected into the intrathecal space, typically at the lumbar level.[8][10]
Assessment of Analgesia
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined.[1]
-
Thermal Hyperalgesia/Algesia: Measured by the latency of paw or tail withdrawal from a radiant heat source.[1][6]
Caption: General experimental workflow for assessing in vivo analgesia.
Pharmacological Characteristics
-
Spinal Propensity: Systemically administered [Dmt¹]DALDA shows a propensity to produce analgesia primarily at the spinal level, in contrast to morphine which acts at both spinal and supraspinal sites.[8][11][12] The analgesic effect of systemic [Dmt¹]DALDA in the tail flick test is completely blocked by intrathecal naloxone.[8][11]
-
Duration of Action: The analgesic effect of [Dmt¹]DALDA is approximately four times longer than that of morphine at equipotent doses.[1][4]
-
Cross-Tolerance: [Dmt¹]DALDA exhibits poor cross-tolerance with morphine. Chronic morphine treatment only minimally increases the antinociceptive AD50 of [Dmt¹]DALDA, suggesting it may be effective in morphine-tolerant individuals.[3][7]
-
Side Effect Profile: While [Dmt¹]DALDA is a potent analgesic, it can induce tolerance and dependence with chronic intrathecal infusion.[10] However, it is suggested to have a lower risk of producing spinal masses at equianalgesic doses compared to morphine.[10]
Conclusion and Future Directions
[Dmt¹]DALDA represents a significant advancement in opioid peptide research, demonstrating exceptional analgesic potency and a novel, dual mechanism of action. Its ability to target both the µ-opioid receptor and mitochondrial oxidative stress makes it a particularly promising candidate for the treatment of chronic and difficult-to-treat pain conditions. The detailed data and protocols presented in this guide underscore its potential and provide a solid foundation for further research. Future investigations should focus on a more comprehensive characterization of its long-term safety profile, its potential for abuse liability, and its efficacy in a broader range of pain models, ultimately paving the way for potential clinical translation.
Caption: Logical relationship of [Dmt¹]DALDA's properties.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential analgesic effects of a mu-opioid peptide, [Dmt(1)]DALDA, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of [Dmt1]DALDA peptide
An In-depth Technical Guide to the Discovery and Synthesis of [Dmt¹]DALDA
Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin.[1][2] It is distinguished by its high potency and remarkable selectivity as a mu-opioid receptor (MOR) agonist.[1][3] The substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is a key structural modification that confers unique pharmacological properties, including enhanced receptor affinity, increased potency, and the ability to cross the blood-brain barrier.[2][4][5] Beyond its potent analgesic effects, [Dmt¹]DALDA also exhibits antioxidant properties, making it a bifunctional molecule of significant interest in drug development for pain management and conditions involving oxidative stress.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and mechanisms of action of [Dmt¹]DALDA for researchers and drug development professionals.
Discovery and Rationale for Development
The development of [Dmt¹]DALDA was rooted in structure-activity relationship studies of DALDA (H-Tyr-d-Arg-Phe-Lys-NH₂), a hydrophilic and selective MOR agonist derived from dermorphin.[1] While DALDA itself showed high affinity for the MOR, its clinical utility was limited by poor penetration of the blood-brain barrier.[2] The strategic replacement of the Tyr¹ residue with Dmt was a pivotal discovery. The two electron-donating methyl groups on the phenol moiety of Dmt not only enhance its antioxidant activity but also significantly increase the peptide's binding affinity and agonist potency at the mu-opioid receptor.[2][4][5] This single amino acid substitution resulted in a 27-fold increase in binding affinity for the human MOR and a 292-fold increase in agonist potency compared to the parent compound, DALDA.[2][4]
Quantitative Pharmacological Data
The pharmacological profile of [Dmt¹]DALDA has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its receptor binding affinity, selectivity, and functional potency.
Table 1: Receptor Binding Affinity and Selectivity of [Dmt¹]DALDA
| Receptor Subtype | Ligand | Species/Tissue | Kᵢ (nM) | Selectivity Ratio (Kᵢ ratio μ/δ/κ) | Reference |
| Mu (μ) | [Dmt¹]DALDA | Rat Brain | 0.143 | 1:14700:156 | [7] |
| [Dmt¹]DALDA | Human (hMOR) | 0.199 (Kᵈ) | hMOR:hDOR ≈ 10,000 | [3] | |
| DALDA | Rat Brain | 1.69 | - | [4] | |
| Delta (δ) | [Dmt¹]DALDA | Rat Brain | ~2100 | - | [7] |
| Kappa (κ) | [Dmt¹]DALDA | Rat Brain | ~22.3 | - | [7] |
Table 2: In Vitro and In Vivo Potency of [Dmt¹]DALDA
| Assay Type | Metric | [Dmt¹]DALDA | Morphine | Notes | Reference |
| [³⁵S]GTPγS Binding | Agonist Potency | 292-fold > DALDA | - | Full agonist at hMOR and hDOR; partial at hKOR.[2][3][4] | [2][3][4] |
| 35-fold > DAMGO | - | [4] | |||
| Analgesia (s.c.) | Potency | 40-220-fold > Morphine | - | Mouse tail-flick test.[1][5] | [1][5] |
| Analgesia (i.th.) | Potency | ~3000-5000-fold > Morphine | - | Rat/Mouse tail-flick test.[5][7][8] | [5][7][8] |
| CRPS-I Model | Mechanical Allodynia Reversal | 15-fold > Morphine | - | Chronic post-ischemia pain (CPIP) rat model.[5] | [5] |
| CRPS-I Model | Heat Algesia Test | 4.5-fold > Morphine | - | CPIP rat model.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key pharmacological assays of [Dmt¹]DALDA.
Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA
[Dmt¹]DALDA is synthesized using the solid-phase method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][7]
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.24 mequiv/g)[7]
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-Dmt-OH
-
Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7]
-
Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)
-
Solvents: Dichloromethane (DCM), DMF, Diethyl ether
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with PyBOP and HOBt in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If incomplete, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence: Phe, d-Arg(Pbf), and Dmt.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Dmt-OH), perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Side-Chain Deprotection: Wash the fully assembled peptide-resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Pbf).
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether to the TFA filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase HPLC.
-
Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm the identity and purity by mass spectrometry and analytical HPLC.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Kᵢ) of [Dmt¹]DALDA for opioid receptors.
Materials:
-
Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR cells)[4]
-
Radioligand: [³H][Dmt¹]DALDA or [³H]DAMGO[3]
-
Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (high concentration)
-
Glass fiber filters and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize CHO-hMOR cells and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor peptide ([Dmt¹]DALDA). For total binding, omit the competitor. For non-specific binding, add a saturating concentration of naloxone.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of [Dmt¹]DALDA to activate G-proteins, determining its agonist potency (EC₅₀) and efficacy.
Materials:
-
[³⁵S]GTPγS radioligand
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
Varying concentrations of [Dmt¹]DALDA
-
Basal control (buffer only) and non-specific binding control (unlabeled GTPγS)
Protocol:
-
Assay Mixture: Prepare a master mix containing cell membranes, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Add the assay mixture to wells containing either buffer (basal activity) or varying concentrations of [Dmt¹]DALDA. Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the binding assay.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the [Dmt¹]DALDA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy).
Signaling Pathways and Experimental Workflow
The mechanisms of action for [Dmt¹]DALDA are multifaceted, involving classical opioid receptor signaling and unique secondary functions.
Canonical Mu-Opioid Receptor Signaling
As a potent MOR agonist, [Dmt¹]DALDA activates the canonical G-protein coupled receptor signaling cascade.[10] The receptor is coupled to an inhibitory G-protein (Gαi/o), which, upon activation, initiates several downstream events.
Bifunctional Mechanism of Action
A key feature of [Dmt¹]DALDA is its dual functionality as both a MOR agonist and a mitochondria-targeted antioxidant. The Dmt residue scavenges reactive oxygen species (ROS), while the peptide's structure facilitates its accumulation in mitochondria. This dual action is particularly relevant in neuropathic pain states where mitochondrial ROS play a significant role.[5][11]
Experimental Characterization Workflow
The development and validation of [Dmt¹]DALDA follows a logical progression from chemical synthesis to comprehensive in vivo evaluation.
References
- 1. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for [Dmt¹]DALDA in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), a tetrapeptide analog of the endogenous opioid peptide dermorphin, is a potent and highly selective μ-opioid receptor (MOR) agonist.[1][2][3] Its unique pharmacological profile, characterized by potent analgesia, particularly at the spinal level, and additional mechanisms including antioxidant activity and norepinephrine reuptake inhibition, makes it a compelling candidate for the investigation of neuropathic pain therapeutics.[1][2][4][5] Studies in rodent models of neuropathic pain have demonstrated its superior efficacy compared to morphine.[6][7]
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of [Dmt¹]DALDA in preclinical neuropathic pain research.
Mechanism of Action
[Dmt¹]DALDA exerts its analgesic effects through a multi-faceted mechanism:
-
μ-Opioid Receptor (MOR) Agonism: As a potent and selective MOR agonist, [Dmt¹]DALDA activates these receptors, which are key targets for pain modulation in the central and peripheral nervous systems.[8][9]
-
Mitochondria-Targeted Antioxidant Activity: The N-terminal 2',6'-dimethyltyrosine (Dmt) residue confers antioxidant properties, allowing [Dmt¹]DALDA to scavenge reactive oxygen species (ROS) within mitochondria.[1][10] This is particularly relevant in neuropathic pain, where mitochondrial ROS production is implicated in the development and maintenance of pain hypersensitivity.[1]
-
Norepinephrine Reuptake Inhibition: [Dmt¹]DALDA has been shown to inhibit the reuptake of norepinephrine, which can contribute to its analgesic effects through the enhancement of descending inhibitory pain pathways.[11][12]
Data Presentation: [Dmt¹]DALDA Dosage for Neuropathic Pain in Rats
The following tables summarize the effective dosages of [Dmt¹]DALDA used in preclinical studies of neuropathic pain in rats.
Table 1: Subcutaneous (s.c.) Administration
| Animal Model | Pain Assessment | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | 0.3 - 0.7 | Dose-dependently increased paw withdrawal latency. More effective than morphine at equianalgesic doses. | [7] |
| Chronic Post-Ischemia Pain (CPIP) | Mechanical Allodynia | 0.03 - 0.25 | 15-fold more potent than morphine in reversing mechanical allodynia. | [1][13] |
| Chronic Post-Ischemia Pain (CPIP) | Heat Algesia | 0.03 - 0.25 | 4.5-fold more potent than morphine as an analgesic. | [1][13] |
Table 2: Intrathecal (i.t.) Administration
| Animal Model | Pain Assessment | Effective Dose Range | Key Findings | Reference |
| Acute Pain (Tail-Flick) | Thermal Nociception | ~3000-fold more potent than morphine | Demonstrates potent spinal analgesia. | [1][7] |
| Chronic Infusion | Thermal Escape Latency | 0.3 - 30 pmol/µl/h | Dose-dependent increase in thermal escape latency. | [14] |
Experimental Protocols
[Dmt¹]DALDA Preparation for In Vivo Studies
[Dmt¹]DALDA is typically synthesized by solid-phase methods and purified by high-performance liquid chromatography (HPLC).[1] For in vivo administration, it should be dissolved in a sterile, pyrogen-free vehicle.
Protocol:
-
Weigh the desired amount of lyophilized [Dmt¹]DALDA powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline solution to the desired stock concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Prepare fresh solutions on the day of the experiment.
Animal Models of Neuropathic Pain
This model induces mechanical allodynia and thermal hyperalgesia, mimicking features of human neuropathic pain.[2][6][8][15][16]
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, intraperitoneal chloral hydrate).[8][15]
-
Place the animal in a prone position and make a midline incision at the L4-S2 level.[8]
-
Separate the paraspinal muscles to expose the L6 transverse process, which is then removed to visualize the L4 and L5 spinal nerves.[8]
-
Carefully isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.[8]
-
For sham surgery, perform the same procedure without the nerve ligation.[8]
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animals to recover for a minimum of 3 days before behavioral testing.[2]
This model is used to study complex regional pain syndrome type I (CRPS-I) and involves prolonged hind paw ischemia followed by reperfusion.[4][11][13][17]
Protocol:
-
Anesthetize the rat with sodium phenobarbital (50 mg/kg, i.p.).[4]
-
Lubricate the right hind paw and ankle with glycerol.[4]
-
Place a tight-fitting O-ring around the ankle joint to induce ischemia for 3 hours.[11][17]
-
For the sham group, a broken O-ring that does not induce ischemia is applied.[11]
-
After 3 hours, cut and remove the O-ring to allow reperfusion.[11]
-
Monitor the animal until it recovers from anesthesia. Behavioral testing can commence as early as 8 hours post-reperfusion.[17]
Behavioral Assessment of Neuropathic Pain
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[6][11]
Protocol:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold can be calculated using the up-down method.[11]
This test measures the paw withdrawal latency to a noxious heat stimulus.[7]
Protocol:
-
Place the rat in a glass-floored testing chamber and allow it to acclimate.
-
Position a radiant heat source beneath the plantar surface of the hind paw.
-
Measure the time it takes for the rat to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[11]
Mandatory Visualizations
Caption: Multifunctional signaling pathway of [Dmt¹]DALDA in alleviating neuropathic pain.
Caption: A typical experimental workflow for evaluating [Dmt¹]DALDA in rodent models of neuropathic pain.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Post-Ischemia Pain Model for Complex Regional Pain Syndrome Type-I in Rats [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 7. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 9. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Chronic Post-Ischemia Pain Model for Complex Regional Pain Syndrome Type-I in Rats [jove.com]
- 12. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Post-Ischemia Pain Model for Complex Regional Pain Syndrome Type-I in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spinal Nerve Ligation Model [bio-protocol.org]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Chronic post-ischemia pain (CPIP): a novel animal model of complex regional pain syndrome-type I (CRPS-I; reflex sympathetic dystrophy) produced by prolonged hindpaw ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of [Dmt1]DALDA in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a potent and highly selective synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It exhibits a unique dual mechanism of action, functioning as a powerful µ-opioid receptor (MOR) agonist and a potent antioxidant.[1][2] The N-terminal 2',6'-dimethyltyrosine (Dmt) residue confers significant antioxidant properties, enabling it to scavenge reactive oxygen species (ROS).[1] Notably, this compound can penetrate cellular membranes and selectively targets the inner mitochondrial membrane, a primary site of ROS production.[1][2] This combination of MOR activation and targeted antioxidant activity makes this compound a promising candidate for neuroprotection and the study of opioid signaling in neuronal cells.
These application notes provide detailed protocols for the use of this compound in cultured neuronal cells, including primary neurons and the human neuroblastoma cell line SH-SY5Y. The protocols cover cell culture, assessment of neuroprotective effects, evaluation of mitochondrial function, measurement of ROS scavenging activity, and analysis of downstream signaling pathways.
Data Presentation
Table 1: In Vitro Opioid Receptor Binding Affinity and Agonist Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | µ (MOR) | Human | 0.052 nM | [3] |
| µ (MOR) | Rat | 0.143 nM | [1] | |
| δ (DOR) | Human | >10,000 nM | [3] | |
| κ (KOR) | Human | 22.3 nM | [3] | |
| Agonist Potency (EC50) | µ (MOR) | Human | 0.15 nM | [3] |
Table 2: Recommended Concentration Range and Treatment Duration for In Vitro Neuronal Cell Assays
| Assay | Cell Type | This compound Concentration Range | Treatment Duration |
| Neuroprotection Assay (e.g., against glutamate excitotoxicity) | Primary Cortical Neurons, SH-SY5Y | 1 nM - 1 µM | 24 - 48 hours |
| Mitochondrial Membrane Potential Assay | Primary Cortical Neurons, SH-SY5Y | 1 nM - 1 µM | 1 - 24 hours |
| ROS Scavenging Assay (e.g., H2O2-induced oxidative stress) | Primary Cortical Neurons, SH-SY5Y | 1 nM - 1 µM | 1 - 6 hours |
| cAMP Signaling Assay | Primary Cortical Neurons, SH-SY5Y | 1 nM - 1 µM | 15 - 30 minutes |
Experimental Protocols
Culturing Neuronal Cells
1.1. Primary Neuronal Culture (Rat Hippocampal or Cortical Neurons)
This protocol is adapted from established methods for primary neuron isolation and culture.[4][5]
-
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
-
Procedure:
-
Dissect hippocampi or cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in papain solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-media changes every 2-3 days.
-
1.2. SH-SY5Y Cell Culture
This protocol is based on standard methods for culturing the SH-SY5Y human neuroblastoma cell line.[6][7][8][9][10]
-
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with complete growth medium at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and plate for experiments or subculture.
-
For differentiation into a neuronal phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from excitotoxicity induced by glutamate.
-
Materials:
-
Cultured primary neurons or differentiated SH-SY5Y cells
-
This compound stock solution (in sterile water or PBS)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)
-
-
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and mature.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 50-100 µM for primary neurons, higher for SH-SY5Y) for a further 24 hours.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with glutamate alone.
-
Assess cell viability using a preferred assay method according to the manufacturer's instructions.
-
Quantify the results using a plate reader or fluorescence microscope.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in ΔΨm.
-
Materials:
-
Cultured neuronal cells on glass-bottom dishes or plates
-
This compound
-
TMRM stock solution (in DMSO)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Live-cell imaging medium (e.g., Hibernate-E)
-
-
Procedure:
-
Treat neuronal cells with this compound at desired concentrations and for various durations (e.g., 1, 6, 24 hours).
-
In the last 30 minutes of treatment, load the cells with TMRM (e.g., 20-100 nM) in live-cell imaging medium at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm).
-
For a positive control, treat a separate set of cells with FCCP (e.g., 1-10 µM) to depolarize the mitochondria, which will result in a loss of TMRM fluorescence.
-
Quantify the fluorescence intensity of individual mitochondria or whole cells using image analysis software.
-
Reactive Oxygen Species (ROS) Scavenging Assay
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
-
Materials:
-
Cultured neuronal cells
-
This compound
-
H2DCFDA stock solution (in DMSO)
-
Hydrogen peroxide (H2O2) or another ROS-inducing agent
-
-
Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with this compound at various concentrations for 1-6 hours.
-
Load the cells with H2DCFDA (e.g., 5-10 µM) for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding H2O2 (e.g., 100-500 µM) for 30-60 minutes.
-
Include appropriate controls: untreated cells, cells with this compound alone, and cells with H2O2 alone.
-
Measure the fluorescence intensity (Ex/Em ~495/529 nm) using a fluorescence plate reader.
-
Cyclic AMP (cAMP) Signaling Assay
This protocol measures the inhibition of cAMP production following MOR activation by this compound.
-
Materials:
-
Cultured neuronal cells
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
-
Procedure:
-
Plate neuronal cells and grow to a suitable confluency.
-
Pre-treat the cells with this compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.
-
Include controls: untreated cells, cells with this compound alone, and cells with forskolin alone.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.[11]
-
Visualization of Pathways and Workflows
Caption: Dual signaling pathway of this compound in neuronal cells.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. cyagen.com [cyagen.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 9. SH-SY5Y culturing [protocols.io]
- 10. accegen.com [accegen.com]
- 11. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antinociceptive Effects of [Dmt1]DALDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2) is a highly potent and selective synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin.[1][2] It functions primarily as a mu-opioid receptor (MOR) agonist and exhibits significantly greater antinociceptive potency than morphine, particularly following intrathecal administration.[2][3] Beyond its MOR agonism, this compound possesses a unique multifunctional profile, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant due to its 2',6'-dimethyltyrosine (Dmt) residue.[3][4][5][6] These characteristics suggest its potential as a powerful analgesic, especially for neuropathic pain states.[4][5][6] This document provides detailed protocols for assessing the antinociceptive effects of this compound using standard preclinical models.
Pharmacological Profile of this compound
The antinociceptive action of this compound is complex, involving direct opioid receptor activation and modulation of other signaling pathways.
Receptor Binding and Functional Activity
This compound binds with very high affinity and selectivity to the mu-opioid receptor.[7] Its affinity for the MOR is in the picomolar range, which is substantially higher than its affinity for delta (DOR) and kappa (KOR) opioid receptors.[1] Functional assays confirm that it is a full agonist at the MOR.[7]
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) [35S]GTPγS |
|---|---|---|
| Mu (MOR) | 156 ± 26 pM | 17 nM |
| Delta (DOR) | 1.67 ± 0.04 µM | 2 µM |
| Kappa (KOR) | 4.4 ± 1.7 nM | 124 nM |
Data sourced from competitive displacement binding assays using cloned human opioid receptors.[1]
In Vivo Antinociceptive Potency
In animal models, this compound demonstrates exceptional analgesic potency. Its efficacy varies with the route of administration and the pain model used. Notably, its potency is profoundly enhanced when administered directly into the spinal cord (intrathecally), suggesting a primary mechanism of action at the spinal level.[1][3][6]
Table 2: In Vivo Antinociceptive Potency (ED50) of this compound Compared to Morphine
| Pain Model / Route | Species | This compound ED50 | Morphine ED50 | Potency Ratio (this compound vs. Morphine) | Reference |
|---|---|---|---|---|---|
| Tail-Flick (Intrathecal) | Mouse | 1.22 pmol | ~30 nmol | ~3000x | [1][3] |
| Acute Pain (Subcutaneous) | Mouse | - | - | ~40x | [2] |
| Mechanical Allodynia (CPIP Model) | Rat | - | - | ~15x | [4] |
| Heat Algesia (CPIP Model) | Rat | - | - | ~4.5x | [4] |
CPIP: Chronic Postischemia Pain, a model of neuropathic pain.
Signaling Pathways and Mechanism of Action
The primary mechanism for this compound's antinociceptive effect is the activation of MORs, which are G-protein coupled receptors (GPCRs).[8] However, its unique potency, especially in the spinal cord, is enhanced by at least two additional mechanisms.
-
Endogenous Opioid Release: Intrathecal this compound stimulates the release of endogenous opioids, such as dynorphin and [Met]enkephalin, which subsequently act on kappa and delta receptors, amplifying the analgesic effect.[1]
-
Norepinephrine Reuptake Inhibition: this compound inhibits the reuptake of norepinephrine in the spinal cord.[3][6] The increased synaptic norepinephrine can produce analgesia through α2-adrenergic receptors, acting synergistically with MOR activation.[3][6]
-
Antioxidant Activity: The Dmt residue allows this compound to scavenge reactive oxygen species (ROS), particularly within mitochondria.[4] This action is thought to contribute to its enhanced efficacy in neuropathic pain models, where mitochondrial ROS are implicated in the maintenance of pain states.[4]
Caption: Signaling pathways of this compound antinociception.
Experimental Workflow
The assessment of antinociceptive effects follows a standardized workflow, from animal acclimatization to data analysis, to ensure reliable and reproducible results.
Caption: Standard workflow for in vivo antinociceptive testing.
Experimental Protocols
The following are detailed protocols for three standard behavioral assays to evaluate the antinociceptive properties of this compound.
Hot Plate Test (Thermal Nociception - Supraspinal)
This test measures the response to a thermal pain stimulus, reflecting a complex response integrated at the supraspinal level.[9]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5°C).[10][11]
-
Transparent cylinder to confine the animal on the plate surface.[10]
-
Timer/stopwatch.
-
Test animals (mice or rats).
-
This compound solution, vehicle control, and positive control (e.g., morphine).
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 3 days before testing.
-
Habituation: On the day of the experiment, bring animals to the testing room at least 30 minutes before starting.
-
Baseline Measurement:
-
Gently place the animal onto the hot plate surface within the cylinder and immediately start the timer.
-
Observe the animal for nociceptive responses, typically paw licking or jumping.[10][12]
-
Stop the timer at the first sign of a defined response (latency).
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by this time, remove it and assign the cut-off time as its latency.
-
Remove the animal from the plate immediately after the response.
-
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test (Step 3). The timing should be based on the peak effect of the compound.[6]
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test (Thermal Nociception - Spinal)
This test assesses a spinal reflex to a thermal stimulus and is highly sensitive to centrally acting analgesics.[10][13]
Materials:
-
Tail-flick analgesia meter (radiant heat source or hot water bath).[14]
-
Animal restrainer.
-
Timer integrated with the apparatus.
-
Test animals (rats or mice).
-
Drug solutions as described above.
Procedure:
-
Acclimatization and Habituation: As described for the Hot Plate Test.
-
Baseline Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source or immerse the distal portion (3-5 cm) in a constant temperature water bath (e.g., 52-55°C).[15][16]
-
The apparatus will automatically measure the latency for the animal to flick its tail away from the stimulus.[14]
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue injury.[16][17]
-
-
Drug Administration: Administer compounds as required.
-
Post-Treatment Testing: Repeat the tail-flick measurement at specified intervals post-administration.
-
Data Analysis: Calculate %MPE as described for the hot plate test. Compare the dose-response curves for this compound and controls.
Formalin Test (Tonic Chemical Nociception)
The formalin test is a model of continuous pain that is useful for distinguishing between neurogenic and inflammatory pain mechanisms.[18][19]
Materials:
-
Observation chamber with a mirror to allow an unobstructed view of the animal's paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).[20]
-
Timer/stopwatch.
-
Dilute formalin solution (e.g., 1-5% in saline).
-
Microsyringe for injection.
-
Test animals (mice or rats).
-
Drug solutions as described above.
Procedure:
-
Drug Pre-treatment: Administer this compound or control compounds at a set time before the formalin injection (e.g., 30 minutes).
-
Habituation: Place the animal in the observation chamber for at least 20-30 minutes to allow exploration and for activity to settle.
-
Formalin Injection:
-
Briefly remove the animal from the chamber.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately return the animal to the chamber and start the timer/recording.
-
-
Behavioral Observation:
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 45-60 minutes).
-
The response is biphasic:
-
-
Data Analysis: The total time spent exhibiting pain behaviors is calculated for both Phase 1 and Phase 2. The antinociceptive effect is determined by the reduction in this time compared to the vehicle-treated group. This allows for differentiation of effects on neurogenic versus inflammatory pain.[21]
References
- 1. Endogenous opioid peptides contribute to antinociceptive potency of intrathecal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. ekja.org [ekja.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin test-Assay for anti-nociceptive drugs screening - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. criver.com [criver.com]
- 21. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
In Vitro Assays for [Dmt1]DALDA Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a potent and highly selective synthetic tetrapeptide agonist for the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Its unique pharmacological profile, characterized by high potency and metabolic stability, has made it a valuable tool in opioid research and a potential candidate for analgesic drug development.[3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activation of the mu-opioid receptor by [Dmt¹]DALDA. These assays are fundamental for determining ligand binding affinity, functional potency, and downstream signaling pathways.
The activation of the mu-opioid receptor by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular events. Primarily, it leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G proteins can also modulate ion channels. Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological parameters of [Dmt¹]DALDA in comparison to other standard opioid ligands at the human mu-opioid receptor (hMOR).
| Compound | Radioligand Binding (Ki, nM) | G Protein Activation (EC50, nM) | G Protein Activation (% Emax vs DAMGO) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (% Emax vs DAMGO) |
| [Dmt¹]DALDA | 0.143 - 0.55 [4] | 0.26 [4] | 100 [4] | ~1200 (low potency)[5] | ~57 (partial agonist)[5] |
| DALDA | 1.69 - 14.8[4] | 76.0[4] | 100[4] | Not widely reported | Not widely reported |
| DAMGO | 0.96[4] | 9.1[4] | 100 (Reference)[4] | Reference | 100 (Reference)[5] |
Signaling Pathway and Experimental Workflows
Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for In Vitro Assays
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of [Dmt¹]DALDA for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Test Compound: [Dmt¹]DALDA.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in binding buffer to the desired concentration (e.g., 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of [Dmt¹]DALDA.
-
For non-specific binding wells, add 10 µM naloxone.
-
[³H]DAMGO at a final concentration near its Kd (e.g., 1 nM).
-
Diluted membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of [Dmt¹]DALDA to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of [³H]DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing hMOR.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: [Dmt¹]DALDA.
-
Reference Agonist: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Filtration Apparatus and Scintillation Counter .
Protocol:
-
Membrane Preparation: Thaw and dilute cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer containing GDP (e.g., 10 µM).
-
Increasing concentrations of [Dmt¹]DALDA or DAMGO.
-
Cell membranes (10-20 µg protein/well).
-
[³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following MOR activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hMOR.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: [Dmt¹]DALDA.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.
-
Cell Lysis Buffer.
Protocol:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Pre-treat cells with increasing concentrations of [Dmt¹]DALDA for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Normalize the data with the forskolin-only treated wells representing 100% cAMP production.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of [Dmt¹]DALDA.
-
Determine the EC₅₀ and Emax values from the dose-response curve.
-
β-arrestin 2 Recruitment Assay (PathHunter®)
This cell-based assay measures the recruitment of β-arrestin to the activated mu-opioid receptor.
Materials:
-
Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells (co-expressing MOR tagged with ProLink™ and β-arrestin 2 fused to Enzyme Acceptor).[6]
-
Test Compound: [Dmt¹]DALDA.
-
Reference Agonist: DAMGO.
-
PathHunter® Cell Plating Reagent and Detection Reagents .
-
White, clear-bottom 384-well plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Compound Addition: On the day of the assay, add serial dilutions of [Dmt¹]DALDA to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[6]
-
Detection:
-
Signal Reading: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
Plot the Relative Luminescence Units (RLU) against the log concentration of [Dmt¹]DALDA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Compare the Emax of [Dmt¹]DALDA to that of a full agonist like DAMGO to assess its efficacy in recruiting β-arrestin 2.[5]
-
References
- 1. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Receptor Binding Studies of Labeled [Dmt¹]DALDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂; Dmt = 2',6'-dimethyltyrosine) is a potent and highly selective synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin.[1][2][3] It exhibits high affinity for the μ-opioid receptor (MOR), making it a valuable tool for studying the pharmacology of this receptor.[4][5] The incorporation of a 2',6'-dimethyltyrosine (Dmt) residue at the first position significantly enhances its binding affinity and metabolic stability compared to its parent compound, DALDA.[1][6][7] Labeled versions of [Dmt¹]DALDA, particularly with tritium ([³H]), are indispensable for quantitative receptor binding assays, enabling the determination of binding affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of other compounds.[4][5]
These application notes provide detailed protocols for the labeling of [Dmt¹]DALDA, the preparation of materials for binding assays, and the execution of key receptor binding experiments.
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of [Dmt¹]DALDA at opioid receptors.
Table 1: Receptor Binding Affinity of [Dmt¹]DALDA
| Ligand | Receptor | Preparation | Kd (nM) | Ki (nM) | Reference |
| [³H][Dmt¹]DALDA | Human μ-opioid receptor (hMOR) | Mouse brain membranes | 0.199 | - | [4] |
| [³H][Dmt¹]DALDA | Calf striatal membranes | 0.22 | - | [8] | |
| [Dmt¹]DALDA | Rat μ-opioid receptor | Rat brain tissue | - | 0.143 | [6][9] |
| [Dmt¹]DALDA | Human μ-opioid receptor (hMOR) | CHO-hMOR cells | - | - | [6] |
Table 2: Receptor Selectivity of [Dmt¹]DALDA
| Ligand | Selectivity Ratio (μ/δ/κ) | Reference |
| [Dmt¹]DALDA | 1 / 14,700 / 156 | [9] |
| [Dmt¹]DALDA | hMOR:hDOR ~10,000 | [4] |
Table 3: Functional Activity of [Dmt¹]DALDA
| Assay | Receptor | Efficacy | Reference |
| [³⁵S]GTPγS Binding | hMOR | Full Agonist | [4][5] |
| [³⁵S]GTPγS Binding | hDOR | Full Agonist | [4][5] |
| [³⁵S]GTPγS Binding | hKOR | Partial Agonist | [4][5] |
Experimental Protocols
Protocol 1: Tritium Labeling of [Dmt¹]DALDA
This protocol describes a general method for the tritium labeling of peptides, which can be adapted for [Dmt¹]DALDA. The most common method involves the catalytic dehalogenation of a halogenated precursor peptide with tritium gas.
Materials:
-
Halogenated [Dmt¹]DALDA precursor (e.g., 3',5'-diiodo-[Dmt¹]DALDA)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter
Procedure:
-
Precursor Synthesis: Synthesize a halogenated precursor of [Dmt¹]DALDA, for example, by incorporating 3',5'-diiodotyrosine in place of Dmt during solid-phase peptide synthesis.
-
Catalyst Preparation: In a reaction vessel suitable for handling tritium gas, suspend the halogenated [Dmt¹]DALDA precursor in an anhydrous solvent like DMF. Add the Pd/C catalyst to the solution.
-
Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the vessel, and then introduce tritium gas. Allow the reaction to proceed at room temperature with stirring for several hours. The progress of the reaction can be monitored by HPLC.
-
Catalyst Removal and Purification: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the Pd/C catalyst. Purify the crude tritiated peptide by reverse-phase HPLC.
-
Specific Activity Determination: Determine the concentration of the purified [³H][Dmt¹]DALDA by a suitable method (e.g., UV absorbance). Measure the radioactivity of a known amount of the peptide using a liquid scintillation counter to calculate the specific activity (Ci/mmol).
Protocol 2: Membrane Preparation from Brain Tissue
This protocol outlines the preparation of crude membrane fractions from rodent brain tissue, which are a rich source of opioid receptors.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or striatum)
-
Ice-cold homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Ice-cold assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Dounce homogenizer
-
High-speed centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Tissue Homogenization: Dissect the desired brain region on ice and place it in a Dounce homogenizer with 10 volumes of ice-cold homogenization buffer. Homogenize with 10-15 strokes.
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Storage: Aliquot the membrane suspension and store at -80°C until use.
Protocol 3: Saturation Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H][Dmt¹]DALDA.
Materials:
-
[³H][Dmt¹]DALDA
-
Unlabeled [Dmt¹]DALDA or Naloxone (for non-specific binding)
-
Prepared cell membranes (Protocol 2)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
96-well filter plates (e.g., GF/B)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H][Dmt¹]DALDA.
-
Total Binding: Add increasing concentrations of [³H][Dmt¹]DALDA to the wells.
-
Non-Specific Binding: Add the same increasing concentrations of [³H][Dmt¹]DALDA along with a high concentration of unlabeled [Dmt¹]DALDA or naloxone (e.g., 10 µM).
-
Incubation: Add the membrane preparation (typically 50-100 µg of protein) to each well. The final assay volume should be consistent (e.g., 200 µL). Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [³H][Dmt¹]DALDA and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
Protocol 4: Competitive Radioligand Binding Assay
This assay is used to determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to displace [³H][Dmt¹]DALDA from the μ-opioid receptor.
Materials:
-
[³H][Dmt¹]DALDA
-
Unlabeled test compound
-
Prepared cell membranes (Protocol 2)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
96-well filter plates (e.g., GF/B)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, [³H][Dmt¹]DALDA (at a concentration close to its Kd), and the membrane preparation.
-
Non-Specific Binding: Add a high concentration of unlabeled [Dmt¹]DALDA or naloxone, [³H][Dmt¹]DALDA, and the membrane preparation.
-
Competition: Add increasing concentrations of the unlabeled test compound, [³H][Dmt¹]DALDA, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration and Counting: Terminate the assay by filtration and perform scintillation counting as described in Protocol 3.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation binding experiment.
Protocol 5: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the μ-opioid receptor upon agonist binding.
Materials:
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
[Dmt¹]DALDA (or other test agonists)
-
Prepared cell membranes (Protocol 2)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
Serial dilutions of [Dmt¹]DALDA or other test agonists.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration and perform scintillation counting as described in Protocol 3.
-
Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and in vitro opioid activity profiles of DALDA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the binding of [3H][Dmt1]H-Dmt-D-Arg-Phe-Lys-NH2, a highly potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
How to dissolve [Dmt1]DALDA powder for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of [Dmt1]DALDA powder for experimental use. This compound (H-Dmt-d-Arg-Phe-Lys-NH₂), a potent and selective μ-opioid receptor agonist, is a valuable tool in pain research and opioid signaling studies.
Product Information
-
Product Name: this compound
-
Appearance: Lyophilized white powder
-
Molecular Formula: C₃₂H₄₉N₉O₅
-
Molecular Weight: 655.8 g/mol
-
Key Properties: A highly potent and selective µ-opioid receptor agonist with demonstrated stability against enzymatic degradation.[1][2] It has been shown to cross the blood-brain barrier.[3]
Solubility and Storage
This compound is a basic peptide due to the presence of arginine and lysine residues, which dictates its solubility properties. Proper storage is crucial to maintain the integrity and activity of the peptide.
Storage of Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C or preferably -80°C. Under these conditions, the powder is stable for more than a year.
Preparation of Stock Solutions: It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration for experiments. This minimizes the need to repeatedly weigh small amounts of the powder and reduces the number of freeze-thaw cycles for the stock solution.
-
Aqueous Stock Solution (Recommended for most applications):
-
Solvent: Sterile, distilled water or a slightly acidic buffer.
-
Protocol: One study specifies the preparation of 1 mM stock solutions in water.[1] To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound powder in sterile water. For example, to make 1 mL of a 1 mM stock solution, dissolve 0.656 mg of this compound in 1 mL of sterile water.
-
Assistance with Dissolution: If the peptide does not dissolve readily, brief sonication (e.g., 3 cycles of 10-15 seconds) can be applied.
-
-
DMSO Stock Solution (For higher concentrations or specific experimental needs):
-
Solvent: Dimethyl sulfoxide (DMSO). While less common for this peptide, DMSO can be used if higher concentration stocks are required.
-
Protocol: Start by dissolving a small test amount of the peptide in 100% DMSO. If successful, the entire amount can be dissolved. It is crucial to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxicity.[4]
-
Note: The use of DMSO-d6 for NMR analysis of this compound analogues suggests its solubility in DMSO.[5]
-
Storage of Stock Solutions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Stability: this compound has shown high stability in sheep blood over 2 hours, indicating good stability in biological fluids.
Experimental Protocols
In Vitro Experiments:
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single aliquot of the this compound stock solution (either in water or DMSO) at room temperature.
-
Dilute the stock solution serially in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[4] It is advisable to perform a stepwise dilution to prevent precipitation of the peptide.[4]
Typical In Vitro Working Concentrations: The effective concentration of this compound in vitro is typically in the nanomolar range, reflecting its high potency. The exact concentration will depend on the specific assay and cell type.
| Assay Type | Cell/Tissue Type | Reported Concentration/Value |
| Receptor Binding Assay (Ki) | Human μ-opioid receptor (hMOR) | 0.143 nM[3] |
| Receptor Binding Assay (Kd) | Human μ-opioid receptor (hMOR) | 0.199 nM[6] |
| Functional Assay (IC50) | Guinea Pig Ileum (GPI) | 1.41 nM |
| Functional Assay (IC50) | Mouse Vas Deferens (MVD) | 23.1 nM |
In Vivo Experiments:
Preparation of Dosing Solutions for Animal Studies: For in vivo administration, this compound is typically dissolved in a sterile, isotonic vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) is a commonly used and recommended vehicle.[7]
-
Protocol:
-
Calculate the total amount of this compound required based on the animal's weight and the desired dose.
-
Aseptically weigh the required amount of lyophilized this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the final desired concentration for injection.
-
Ensure the solution is clear and free of particulates before administration. If necessary, sterile filter the solution.
-
Typical In Vivo Dosages: The in vivo dosage of this compound can vary depending on the animal model, route of administration, and the specific endpoint being measured.
| Animal Model | Route of Administration | Effective Dose Range |
| Rat (CRPS-I model) | Subcutaneous (s.c.) | 0.03 - 0.250 mg/kg[7] |
| Rat (Tail-flick) | Intrathecal (i.th.) | 3000-fold more potent than morphine[7] |
| Mouse (Tail-flick) | Subcutaneous (s.c.) | 40-220-fold more potent than morphine[7] |
Visualized Workflows and Pathways
Caption: Workflow for the preparation of this compound solutions.
Caption: Simplified signaling of this compound via the μ-opioid receptor.
References
- 1. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt1-DALDA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving [Dmt1]DALDA solubility for in vivo studies
Technical Support Center: [Dmt1]DALDA Formulation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to enhance the solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound (H-Dmt-D-Arg-Phe-Lys-NH₂) is a potent and highly selective synthetic mu-opioid receptor (MOR) agonist.[1][2][3] Its therapeutic potential is significant, but like many peptides, achieving a high enough concentration in a physiologically compatible vehicle for systemic administration can be challenging. Poor solubility can lead to inaccurate dosing, precipitation at the injection site, and reduced bioavailability, compromising experimental results. While some studies have successfully dissolved it in sterile saline for administration[4], issues can arise when higher concentrations are required.
Q2: What is the recommended starting solvent for dissolving this compound?
Based on its chemical structure, which includes two basic amino acid residues (Arginine and Lysine), the recommended starting solvent is sterile, deionized water or a slightly acidic buffer. One study noted the preparation of 1 mM stock solutions in water.[1] For direct in vivo administration, sterile saline is a common choice.[4] If solubility issues arise, more advanced methods may be necessary.
Q3: My this compound powder is not dissolving in water or saline. What should I do?
Initial difficulties in dissolving lyophilized peptide powder are common. First, ensure adequate mechanical agitation by vortexing or brief sonication.[5] If the peptide remains insoluble, it indicates that a simple aqueous vehicle is insufficient at your target concentration. Refer to the Troubleshooting Guide below for a systematic approach.
Q4: I successfully dissolved this compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?
This is a common issue known as "crashing out." The peptide was soluble in the concentrated organic stock but exceeded its solubility limit when introduced to the predominantly aqueous final solution. To prevent this, add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing.[6] This avoids localized high concentrations and facilitates proper mixing. It may also be necessary to decrease the final target concentration or slightly increase the percentage of the organic co-solvent.[6]
Q5: Are there more advanced formulation strategies for this compound?
Yes. For challenging solubility or delivery requirements, advanced formulations can be used. One study successfully encapsulated a modified DALDA analog in an oil-in-water nanoemulsion to enhance its delivery to the central nervous system.[7][8] Other strategies for peptides in general include the use of cyclodextrins, liposomes, or PEGylation to improve solubility and in vivo stability.[6][9][10]
Data Presentation
Table 1: General Solubility Guidelines for Peptides
The solubility of a peptide is primarily determined by its amino acid composition. This compound contains two basic residues (Arg, Lys) and a hydrophobic Dmt residue. This makes it a basic, moderately hydrophobic peptide.
| Peptide Type | Primary Property | Recommended Starting Solvent | Secondary Options & Additives |
| Basic Peptides | Net positive charge at neutral pH. | Deionized Water | Dilute Acetic Acid (e.g., 10%) or acidic buffer.[5][11] |
| Acidic Peptides | Net negative charge at neutral pH. | Deionized Water | Dilute Ammonium Bicarbonate (e.g., 10%) or basic buffer.[5] |
| Hydrophobic Peptides | High percentage (>50%) of non-polar amino acids. | Small amount of organic solvent (DMSO, DMF).[5] | Dilute slowly into aqueous buffer with vigorous stirring.[6] |
| Neutral Peptides | No net charge at neutral pH. | Organic solvents are often required. | Co-solvent systems; pH adjustment away from isoelectric point.[10] |
Troubleshooting Guides
Problem: Lyophilized this compound powder fails to dissolve in an aqueous vehicle (e.g., Saline, PBS).
This guide provides a systematic workflow to address solubility challenges.
Problem: A clear this compound stock solution (in DMSO) becomes cloudy or forms a precipitate upon dilution into an aqueous buffer.
This common issue arises from the peptide's low solubility in the final aqueous environment.
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent (DMSO)
This protocol is for preparing a stock solution in DMSO and diluting it for in vivo use. This method is suitable when direct dissolution in an aqueous vehicle fails.
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate Required Volumes: Determine the amount of this compound and final volume needed for your experiment. Plan to use the smallest practical volume of DMSO. Critical: The final DMSO concentration should be kept as low as possible for in vivo studies (typically <5%).
-
Prepare Concentrated Stock:
-
Weigh the lyophilized this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the powder. For example, to create a 10 mM stock from 1 mg of peptide (MW ≈ 650 g/mol ), add ~154 µL of DMSO.
-
Vortex vigorously until the peptide is completely dissolved. The solution should be perfectly clear.
-
-
Slow Dilution:
-
Place the final required volume of cold, sterile saline in a separate sterile tube.
-
While vortexing the saline at medium speed, add the DMSO stock solution drop-by-drop very slowly.
-
Continue vortexing for an additional 1-2 minutes after all the stock has been added.
-
-
Final Check and Sterilization:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, sterile filter it using a 0.22 µm syringe filter into a final sterile container.
-
Use the prepared solution immediately or store as per stability guidelines (if known).
-
Protocol 2: Preparation of this compound using pH Adjustment
This protocol leverages the basic nature of this compound to improve its solubility in an acidic environment.
Materials:
-
Lyophilized this compound powder
-
Sterile, deionized water
-
Sterile 1% Acetic Acid solution
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Initial Suspension:
-
Weigh the lyophilized this compound in a sterile microcentrifuge tube.
-
Add approximately 70% of the final required volume of sterile water or saline and vortex. The peptide will likely form a suspension.
-
-
pH Adjustment:
-
Add the sterile 1% acetic acid solution dropwise (e.g., 1-2 µL at a time) to the suspension.
-
Vortex for 30 seconds after each addition.
-
Continue adding acid and vortexing until the solution becomes clear. Check the pH to ensure it is in a physiologically acceptable range (e.g., pH 4-6).
-
-
Final Volume Adjustment:
-
Once the peptide is fully dissolved, add sterile saline to reach the final desired volume.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Final Check and Sterilization:
-
Confirm the final pH.
-
Visually inspect the solution for clarity.
-
Sterile filter the solution using a 0.22 µm syringe filter into the final sterile container.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic efficacy and safety of DALDA peptide analog delivery to the brain using oil-in-water nanoemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: DMT1 and [Dmt¹]DALDA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of the Divalent Metal Transporter 1 (DMT1) protein and the synthetic peptide [Dmt¹]DALDA.
Divalent Metal Transporter 1 (DMT1)
DMT1, also known as Natural resistance-associated macrophage protein 2 (NRAMP 2), is an integral membrane protein that transports divalent metals, with a primary role in iron uptake.[1][2] It is crucial for absorbing iron from the diet in the intestine and for iron transport within cells.[1][2]
FAQs about DMT1 Degradation and Stability
Q1: What is the primary mechanism of DMT1 degradation in cells?
A1: DMT1 is primarily degraded through the ubiquitin-proteasome system.[3][4][5] This process involves the tagging of DMT1 with ubiquitin molecules, which marks it for degradation by the proteasome or lysosome.[3][4]
Q2: Which proteins are involved in regulating DMT1 degradation?
A2: Several proteins regulate DMT1 degradation. Key players include E3 ubiquitin ligases such as Parkin and members of the Nedd4 family, like WWP2.[3][4][6][7] These ligases are often recruited to DMT1 by adaptor proteins called Ndfips (Nedd4 family-interacting proteins).[3][4] The interaction of these proteins facilitates the ubiquitination of DMT1, leading to its subsequent degradation.[3][5]
Q3: Are all isoforms of DMT1 degraded in the same way?
A3: No, there is evidence for isoform-specific regulation of DMT1 degradation. For example, the E3 ligase Parkin has been shown to preferentially ubiquitinate the 1B isoform of DMT1, but not the 1A isoform.[4][7] The four major DMT1 isoforms can differ in their N- and C-termini, which can influence their regulation and degradation pathways.[4][7]
Q4: How does cellular iron status affect DMT1 stability?
A4: DMT1 expression is tightly regulated by cellular iron levels. When iron levels are low, the expression of DMT1 is increased to enhance iron uptake.[8][9] Conversely, in iron-replete conditions, DMT1 can be ubiquitinated and targeted for degradation to prevent iron overload.[3] For instance, in intestinal cells, high iron levels can lead to a decrease in DMT1 at the cell membrane without a change in total mRNA levels, suggesting post-translational regulation.[9]
Troubleshooting Guide for DMT1 Experiments
Q5: I am observing lower than expected DMT1 protein levels in my cell lysates. What could be the cause?
A5: Lower than expected DMT1 levels could be due to enhanced degradation. Consider the following:
-
Iron Overload: High levels of iron in your cell culture medium can upregulate DMT1 degradation pathways.[3] Ensure your medium has appropriate iron concentrations.
-
E3 Ligase Activity: Overexpression of E3 ligases like Parkin or WWP2, or their adaptors Ndfips, can increase DMT1 turnover.[3][6]
-
Proteasome and Lysosome Activity: Ensure that you are using appropriate inhibitors if you intend to study DMT1 accumulation. For example, MG132 can be used to inhibit proteasomal degradation, while chloroquine can inhibit lysosomal degradation.[3]
Q6: How can I store cell or tissue samples for DMT1 analysis?
A6: For analyzing DMT1 protein by methods like Western blotting, it is recommended to snap-freeze cell pellets or tissue samples in liquid nitrogen and then store them at -80°C. This minimizes protein degradation. When preparing lysates, use a lysis buffer containing a cocktail of protease inhibitors to prevent degradation during the extraction process.
Experimental Protocol: Assessing DMT1 Ubiquitination
To determine if DMT1 is being ubiquitinated in your experimental system, you can perform an immunoprecipitation (IP) of DMT1 followed by immunoblotting for ubiquitin.
Methodology:
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for DMT1 overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-DMT1 complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ubiquitin. A smear of high-molecular-weight bands will indicate polyubiquitinated DMT1. The membrane can then be stripped and reprobed with a DMT1 antibody to confirm the immunoprecipitation of DMT1.
DMT1 Degradation Pathway
Caption: Ubiquitination-mediated degradation pathway of DMT1.
[Dmt¹]DALDA Peptide
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a potent and selective µ-opioid receptor agonist.[10][11] It is a synthetic analog of the naturally occurring peptide dermorphin and is noted for its high stability against enzymatic degradation and its ability to cross the blood-brain barrier.[10][12]
FAQs about [Dmt¹]DALDA Degradation and Storage
Q1: How should I store lyophilized [Dmt¹]DALDA peptide?
A1: Lyophilized [Dmt¹]DALDA should be stored in a freezer at or below -20°C for long-term storage.[13][14] For shorter periods (days to weeks), storage at 4°C in a dry, dark place is acceptable.[14] It is crucial to prevent moisture contamination, as this significantly reduces the long-term stability of the solid peptide.[14]
Q2: What is the best way to prepare a stock solution of [Dmt¹]DALDA?
A2: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[14] The solubility of a peptide depends on its amino acid sequence. For [Dmt¹]DALDA, which is a hydrophilic peptide, sterile water should be the first choice for reconstitution.[15] If solubility is an issue, a dilute (0.1%) acetic acid solution can be used.
Q3: How should I store solutions of [Dmt¹]DALDA?
A3: The stability of peptides in solution is limited. For short-term storage (up to a week), solutions can be kept at 4°C.[16] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[14][16] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[14] Using sterile buffers with a pH between 5 and 6 can also help to prolong the shelf life of the peptide solution.[14]
Q4: My [Dmt¹]DALDA solution appears cloudy. What should I do?
A4: Cloudiness may indicate poor solubility or the formation of aggregates. You can try to aid dissolution by gentle vortexing or sonication. If the peptide still does not dissolve, it might be necessary to use a different solvent system. For very hydrophobic peptides (which is not the case for [Dmt¹]DALDA), a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be required.[15]
Troubleshooting Guide for [Dmt¹]DALDA Experiments
Q5: I am seeing inconsistent results in my experiments using [Dmt¹]DALDA. What could be the problem?
A5: Inconsistent results can often be traced back to issues with peptide stability and handling:
-
Improper Storage: Ensure that both the lyophilized powder and stock solutions are stored at the correct temperatures and protected from moisture and light.[14][16]
-
Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is critical to avoid degradation from repeated temperature changes.[14]
-
Adsorption to Vials: Peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration. Using low-protein-binding tubes can help mitigate this issue.[14]
-
Oxidation: While [Dmt¹]DALDA does not contain the most oxidation-prone amino acids like Cys or Met, prolonged exposure to air can still be a factor for long-term storage.
Quantitative Data Summary: Peptide Storage Stability
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Days to Weeks[14] | Protect from moisture and light.[14][16] |
| 2-8°C | 3-6 Months[16] | Keep dry and dark.[14] | |
| -20°C | Short to Medium-term[13][14] | Preferred for long-term storage over 4°C. | |
| -80°C | Long-term (Years)[16] | Optimal for maximum stability.[16] | |
| In Solution | Room Temperature | 2-3 Days[16] | Highly discouraged for storage. |
| 2-8°C | ~1 Week[16] | Use sterile, slightly acidic (pH 5-6) buffer.[14] | |
| -20°C or -80°C | ~1 Month[16] | Aliquot to avoid freeze-thaw cycles.[14] |
Experimental Workflow: [Dmt¹]DALDA Handling and Storage
Caption: Recommended workflow for handling and storing [Dmt¹]DALDA.
References
- 1. Natural resistance-associated macrophage protein 2 - Wikipedia [en.wikipedia.org]
- 2. Characterization of Divalent Metal Transporter 1 (DMT1) in Brugia malayi suggests an intestinal-associated pathway for iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ISOFORM SPECIFIC REGULATION OF DIVALENT METAL (ION) TRANSPORTER (DMT1) BY PROTEASOMAL DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor | MDPI [mdpi.com]
- 13. DALDA peptide [novoprolabs.com]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
Off-target effects of [Dmt1]DALDA at high concentrations
Topic: Off-target Effects of [Dmt¹]DALDA at High Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the potent µ-opioid receptor (MOR) agonist, [Dmt¹]DALDA. It addresses potential off-target effects, troubleshooting strategies, and experimental considerations that may arise when using this peptide at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary and established mechanism of action for [Dmt¹]DALDA? A1: [Dmt¹]DALDA is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][2][3] It demonstrates a subnanomolar binding affinity for the MOR.[1][3] The key structural feature, a 2',6'-dimethyltyrosine (Dmt) residue at position 1, significantly enhances its potency and MOR binding affinity over its parent compound, DALDA.[3] Furthermore, this Dmt residue provides the peptide with antioxidant properties, enabling it to function as a scavenger of reactive oxygen species (ROS).[2] This dual activity is believed to underlie its strong analgesic effects, especially in models of neuropathic pain.[2]
Q2: How selective is [Dmt¹]DALDA for the µ-opioid receptor over other opioid receptors? A2: [Dmt¹]DALDA exhibits exceptional selectivity for the µ-opioid receptor (MOR) when compared to the δ-opioid receptor (DOR) and good selectivity over the κ-opioid receptor (KOR). Quantitative binding studies have consistently confirmed its high selectivity profile.
Q3: What are the potential off-target effects of [Dmt¹]DALDA when used at high concentrations? A3: While [Dmt¹]DALDA is highly selective at nanomolar concentrations, using it at significantly higher concentrations (e.g., in the micromolar range) may lead to interactions with other biological targets. Potential off-target effects include:
-
Kappa-Opioid Receptor (KOR) Interaction : The selectivity of [Dmt¹]DALDA for MOR over KOR is less pronounced than its selectivity over DOR.[4] Studies show it acts as a partial agonist at the human KOR (hKOR).[4] Therefore, at elevated concentrations, engagement with KOR is a plausible off-target effect.
-
Norepinephrine Reuptake Inhibition : The powerful analgesic effect of [Dmt¹]DALDA, particularly after spinal administration, has been partly attributed to a triple-action mechanism that includes the inhibition of norepinephrine uptake.[1] This activity could become more significant at higher dose levels.
-
Mitochondrial Accumulation and Potential Toxicity : A key feature of [Dmt¹]DALDA is its ability to cross cell membranes and accumulate at the inner mitochondrial membrane (IMM), which is linked to its beneficial antioxidant function.[2] However, it is a general principle that high concentrations of cationic peptides that target mitochondria can potentially disrupt membrane integrity and induce cytotoxicity.[5]
-
Non-specific Membrane Interactions : As with many peptide-based molecules, supra-physiological concentrations of [Dmt¹]DALDA could result in non-specific interactions with cell membranes, potentially causing experimental artifacts in cellular assays.
-
Peptide Aggregation : At high concentrations, peptides can be prone to aggregation. This can reduce the effective concentration of the active monomer and potentially induce cellular stress responses unrelated to the intended pharmacological activity.
Q4: Is there any published data on the cytotoxicity of [Dmt¹]DALDA? A4: The available scientific literature predominantly focuses on the therapeutic efficacy and on-target pharmacology of [Dmt¹]DALDA. Specific studies detailing its cytotoxicity profile at high concentrations are not prominent. As a standard practice in experimental design, it is recommended that researchers determine the cytotoxic threshold of [Dmt¹]DALDA in their specific cell or tissue model (e.g., via an MTT or LDH release assay) before conducting experiments at high micromolar concentrations.
Quantitative Data Summary
The following tables provide a summary of the receptor binding affinity and selectivity of [Dmt¹]DALDA based on published data.
Table 1: Opioid Receptor Binding Affinity of [Dmt¹]DALDA
| Receptor Type | Ligand | Kᵢ (Inhibitor Constant) / Kd (Dissociation Constant) | Source |
|---|---|---|---|
| µ-Opioid Receptor (MOR) | [Dmt¹]DALDA | 0.143 nM (Kᵢ) | [1][3] |
| µ-Opioid Receptor (human) | [Dmt¹]DALDA | 0.199 nM (Kd) | [4] |
| δ-Opioid Receptor (DOR) | [Dmt¹]DALDA | ~2102 nM (Kᵢ, calculated) | [1] |
| κ-Opioid Receptor (KOR) | [Dmt¹]DALDA | ~22.3 nM (Kᵢ, calculated) |[1] |
Note: Calculated Kᵢ values are derived from selectivity ratios presented in the cited source.
Table 2: Opioid Receptor Selectivity Ratios for [Dmt¹]DALDA
| Selectivity Ratio | Value | Source |
|---|---|---|
| µ / δ / κ | 1 / 14700 / 156 | [1] |
| human MOR / human DOR | ~10,000-fold | [4] |
| human MOR / human KOR | 26-fold |[4] |
Troubleshooting Guide
Issue: My experimental results are inconsistent or show unexpected effects when using high concentrations of [Dmt¹]DALDA.
This guide provides a systematic approach to determine if your observations are due to on-target effects, off-target pharmacology, or experimental artifacts.
Step 1: Confirm On-Target (MOR-mediated) Activity
-
Question: Is the observed effect mediated by the µ-opioid receptor?
-
Action: Perform a co-treatment experiment with a selective MOR antagonist (e.g., Naloxone, CTAP) at a concentration sufficient to block the receptor.
-
Interpretation: If the antagonist reverses or significantly reduces the effect of [Dmt¹]DALDA, the effect is likely MOR-mediated. If the effect persists, it is likely due to an off-target mechanism or an artifact.
Step 2: Investigate Potential Off-Target Pharmacological Pathways
-
Question: Could the effect be mediated by KOR or the norepinephrine transporter?
-
Action:
-
To test for KOR involvement, use a selective KOR antagonist (e.g., nor-Binaltorphimine, nor-BNI).
-
To assess the influence of norepinephrine uptake inhibition, determine if your experimental model is sensitive to adrenergic signaling.
-
-
Interpretation: If a selective antagonist for an off-target receptor blocks the observed effect, it points to the involvement of that specific pathway.
Step 3: Evaluate Cellular Health and Mitochondrial Integrity
-
Question: Are the high concentrations of [Dmt¹]DALDA inducing cytotoxicity or mitochondrial stress?
-
Action:
-
Conduct a cell viability assay (e.g., MTT, Trypan Blue exclusion, or LDH release assay).
-
Assess mitochondrial health by measuring the mitochondrial membrane potential (e.g., using TMRE or JC-1 fluorescent dyes).
-
Measure key indicators of cellular metabolism, such as total ATP levels or the oxygen consumption rate (OCR).
-
-
Interpretation: A dose-dependent decrease in cell viability or altered mitochondrial parameters would suggest a cytotoxic off-target effect.
Step 4: Control for Physical and Chemical Artifacts
-
Question: Could the observed effects be due to non-specific interactions or peptide aggregation?
-
Action:
-
Visually inspect your stock and working solutions of [Dmt¹]DALDA for any signs of precipitation.
-
As a negative control, use a scrambled peptide with a similar amino acid composition and charge at the same high concentration.
-
If available, use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of the peptide in your experimental buffer.
-
-
Interpretation: If the scrambled peptide control elicits a similar response, or if significant aggregation is detected, your results may be attributable to experimental artifacts rather than specific pharmacology.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. potential off-target signaling of [Dmt¹]DALDA.
Experimental Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Concentration-Effect Relationship
Caption: Relationship between [Dmt¹]DALDA concentration and observed effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Affinity
-
Objective: To quantify the binding affinity (Kᵢ) of [Dmt¹]DALDA for a potential off-target receptor, such as the κ-opioid receptor (KOR).
-
Materials: Cell membranes expressing the receptor of interest (e.g., from CHO-hKOR cells), a selective radioligand for that receptor (e.g., [³H]U-69,593 for KOR), unlabeled [Dmt¹]DALDA, assay buffer, filtration apparatus, and a liquid scintillation counter.
-
Methodology:
-
Prepare serial dilutions of unlabeled [Dmt¹]DALDA.
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of [Dmt¹]DALDA.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand for the target receptor).
-
Incubate the reactions to allow them to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity captured on the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of [Dmt¹]DALDA. Plot the data to determine the IC₅₀ (the concentration of [Dmt¹]DALDA that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Cell Viability Assessment using an MTT Assay
-
Objective: To evaluate the potential cytotoxicity of high concentrations of [Dmt¹]DALDA on a specific cell line.
-
Materials: The cell line of interest, 96-well cell culture plates, complete cell culture medium, [Dmt¹]DALDA, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).
-
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare a range of [Dmt¹]DALDA concentrations (e.g., from 1 µM to 100 µM) in culture medium.
-
Replace the existing medium with the medium containing the various concentrations of [Dmt¹]DALDA. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Following incubation, remove the treatment medium and add fresh medium containing MTT.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Express the results as a percentage of cell viability relative to the untreated control cells.
-
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for a comprehensive literature review and rigorous experimental design and validation.
References
- 1. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting [Dmt1]DALDA tail-flick assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the [Dmt1]DALDA tail-flick assay. Our aim is to help you identify and mitigate sources of variability to ensure reliable and reproducible results in your nociceptive research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in tail-flick assays?
A1: this compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a potent and highly selective synthetic peptide analog of dermorphin that acts as a mu-opioid receptor agonist.[1][2][3] It is used in tail-flick assays to assess its analgesic properties.[1] Due to its high potency, it can produce profound spinal and supraspinal analgesia.[1] The Dmt (2',6'-dimethyl-L-Tyr) moiety in this compound is a key factor for its high potency and agonist activity at the mu-opioid receptor.[2][3]
Q2: What is the basic principle of the tail-flick assay?
A2: The tail-flick test is a common method to measure the pain response in animals.[4] The assay involves applying a heat stimulus (typically a focused beam of light or immersion in hot water) to an animal's tail and measuring the time it takes for the animal to "flick" or withdraw its tail.[4] This reaction time, or latency, is used as an indicator of the animal's pain threshold.[4] Analgesic compounds like this compound are expected to increase this latency.
Q3: What are the most common sources of variability in the tail-flick assay?
A3: Variability in the tail-flick assay can arise from several factors, including:
-
Physiological Factors: Tail skin temperature, the animal's stress level, and genetic differences between animal strains can all impact results.[4][5][6]
-
Environmental Factors: The ambient temperature of the testing room can influence tail skin temperature and, consequently, tail-flick latency.[5]
-
Procedural Factors: Inconsistent handling of the animals, variations in the intensity and application of the heat source, and the interval between tests can introduce variability.[7][8]
Q4: How does the potency of this compound compare to morphine in the tail-flick assay?
A4: this compound is significantly more potent than morphine. When administered systemically in mice, it has been shown to be over 200-fold more potent than morphine in the radiant heat tail-flick assay.[1] Spinally, its potency can be approximately 5000-fold greater than morphine on a molar basis.[1]
Troubleshooting Guide
High variability in your this compound tail-flick assay results can obscure the true analgesic effect of the compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline tail-flick latencies | 1. Inconsistent tail temperature.[5] 2. Animal stress due to improper handling or restraint.[8] 3. Genetic variability within the animal colony.[4][6] 4. Fluctuations in ambient room temperature.[5] | 1. Acclimatize animals to the testing room for at least 30 minutes before testing. Monitor and record tail skin temperature. 2. Handle animals gently and consistently. Acclimate them to the restraining device over several days before the experiment.[9] 3. Use a consistent and well-defined animal strain for all experiments. 4. Maintain a stable ambient temperature in the testing room. |
| Inconsistent drug effect of this compound | 1. Incorrect drug dosage or administration route. 2. Degradation of the peptide. 3. Individual differences in drug metabolism.[10][11] | 1. Double-check all calculations for drug dosage. Ensure consistent and accurate administration (e.g., subcutaneous, intrathecal). 2. Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. 3. Increase the number of animals per group to account for biological variability. |
| Unusually short or long tail-flick latencies across all groups | 1. Heat source intensity is too high or too low.[7] 2. Incorrect placement of the tail relative to the heat source. | 1. Calibrate the heat source to elicit a baseline latency of 2-4 seconds in naive animals. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[12] 2. Ensure the heat source is consistently focused on the same area of the tail for all animals. |
| Animals become tolerant to the heat stimulus (habituation) | 1. Insufficient time between repeated tests on the same animal.[13] | 1. Allow for an adequate interval between consecutive tests, typically 3-5 minutes, to prevent habituation and stress-induced analgesia.[8] |
Experimental Protocols
Radiant Heat Tail-Flick Assay Protocol
This protocol provides a generalized procedure for conducting a radiant heat tail-flick assay. Specific parameters may need to be optimized for your laboratory conditions and animal model.
-
Animal Acclimation:
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
On the day of the experiment, transfer the animals to the testing room and allow them to acclimate for at least 30 minutes before starting the assay.
-
-
Apparatus Setup:
-
Turn on the tail-flick apparatus and allow the heat source to stabilize.
-
Calibrate the intensity of the radiant heat source to produce a baseline tail-flick latency of approximately 2-4 seconds in untreated animals.
-
Set a maximum cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
-
Baseline Latency Measurement:
-
Gently place the animal in the restraining device.
-
Position the animal's tail over the heat source aperture, ensuring the heat is focused on the distal to middle portion of the tail.
-
Initiate the heat stimulus and start the timer.
-
Stop the timer as soon as the animal flicks its tail.
-
Record the latency. If the animal does not respond within the cut-off time, record the cut-off time.
-
Perform two to three baseline measurements for each animal, with a 3-5 minute interval between each measurement. The average of these readings will serve as the baseline latency.
-
-
Drug Administration:
-
Administer this compound or the vehicle control according to your experimental design (e.g., subcutaneous, intraperitoneal, intrathecal).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.
-
Visualizations
Troubleshooting Workflow for Tail-Flick Assay Variability
A flowchart for troubleshooting common sources of variability in the tail-flick assay.
This compound Signaling Pathway Leading to Analgesia
Simplified signaling pathway of this compound-induced analgesia via the mu-opioid receptor.
References
- 1. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. Response latencies in the tail-flick test depend on tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential sensitivities of mouse strains to morphine and this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 9. diacomp.org [diacomp.org]
- 10. Evidence for opioid variability, Part 1: A biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wolterskluwer.com [wolterskluwer.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing [Dmt¹]DALDA Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using [Dmt¹]DALDA, a potent and selective µ-opioid receptor (MOR) agonist, in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is [Dmt¹]DALDA and what is its primary mechanism of action?
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin.[1] It functions as a highly potent and selective agonist for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Its primary mechanism involves binding to the MOR and activating the inhibitory G-protein (Gαi/o) signaling pathway. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels, modulating various downstream cellular processes.[4] Additionally, [Dmt¹]DALDA possesses antioxidant properties attributed to its N-terminal 2′,6′-dimethyltyrosine (Dmt) residue, which can protect cells from oxidative stress.[2]
Q2: How potent is [Dmt¹]DALDA?
[Dmt¹]DALDA exhibits sub-nanomolar binding affinity for the human µ-opioid receptor, making it significantly more potent than other common MOR agonists like DAMGO and morphine.[1][3] Its high potency is a critical factor to consider when planning experimental concentrations.
Q3: How should I prepare and store [Dmt¹]DALDA stock solutions?
For optimal stability, [Dmt¹]DALDA should be dissolved in a suitable solvent like sterile water or a buffer solution. According to supplier recommendations, stock solutions should be stored in small aliquots at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks) to prevent degradation from repeated freeze-thaw cycles.[5] The peptide is known to have high stability against enzymatic degradation.[1]
Q4: What are the key signaling pathways activated by [Dmt¹]DALDA?
The primary signaling cascade initiated by [Dmt¹]DALDA binding to the MOR is the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. The dissociated Gβγ subunits can also modulate other effectors, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels. Like other GPCRs, MOR can also signal through a β-arrestin pathway, which is often associated with receptor desensitization, internalization, and potentially some adverse effects.
Section 2: Troubleshooting Guide
Problem 1: I am not observing any biological effect after treating my cells with [Dmt¹]DALDA.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: [Dmt¹]DALDA is extremely potent. If your concentration is too low, you may not see a response. Perform a dose-response experiment starting from a low concentration (e.g., 0.01 nM) and increasing up to 100 nM or higher to determine the optimal range for your specific cell type and assay.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Confirm that your cell line expresses sufficient levels of the µ-opioid receptor. You can verify this via RT-qPCR, Western blot, or by testing a well-characterized MOR agonist (like DAMGO) as a positive control.
-
-
Possible Cause 3: Degraded Peptide.
-
Solution: Ensure your [Dmt¹]DALDA stock solution was stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare a fresh stock solution from powder if degradation is suspected.
-
-
Possible Cause 4: Incorrect Assay for Gαi Signaling.
-
Solution: If you are using a cAMP assay, remember that [Dmt¹]DALDA inhibits adenylyl cyclase. To measure this decrease, you must first stimulate cAMP production with an agent like forskolin.[6] The inhibitory effect of [Dmt¹]DALDA is measured as a reduction from this stimulated level.
-
Problem 2: I am observing high levels of cell death or cytotoxicity.
-
Possible Cause 1: Concentration is too high.
-
Solution: While potent, excessively high concentrations of any peptide can lead to off-target effects and cytotoxicity.[7] Perform a cell viability assay (e.g., MTT, see Protocol 1) across a range of [Dmt¹]DALDA concentrations to determine the cytotoxic threshold (IC50). Use concentrations well below this threshold for your functional experiments.
-
-
Possible Cause 2: Extended Incubation Time.
-
Solution: Reduce the duration of exposure. Cytotoxic effects may become more pronounced with longer incubation times.[7] Optimize your assay to use the shortest incubation time that yields a robust functional response.
-
Problem 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Conditions.
-
Solution: Cell health, passage number, and confluency can significantly impact GPCR expression and signaling.[8] Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding them to reach a consistent confluency for each experiment.
-
-
Possible Cause 2: Inconsistent Reagent Preparation.
-
Solution: Prepare fresh dilutions of [Dmt¹]DALDA from a master stock aliquot for each experiment. Avoid using old or repeatedly frozen-thawed solutions. Ensure all other reagents (e.g., forskolin, cell culture media) are consistent between experiments.
-
-
Possible Cause 3: Assay Timing.
-
Solution: For functional assays like cAMP measurement, the timing of agonist stimulation and cell lysis is critical.[8] Use precise timing for all steps across all wells and plates to ensure reproducibility.
-
Section 3: Data Presentation & Recommended Concentrations
The optimal concentration of [Dmt¹]DALDA is highly dependent on the cell type, receptor expression level, and the specific assay being performed. The following table provides key quantitative data from in vitro assays, which can be used to establish a starting point for your dose-response experiments.
| Parameter | Value | Cell/Tissue Type | Significance for Cell Culture | Reference |
| Binding Affinity (Ki) | 0.143 nM | Rat Brain Tissue | Indicates very high affinity for the receptor. Effective concentrations are likely to be in the low nanomolar to sub-nanomolar range. | [1] |
| Binding Affinity (Kd) | 0.199 nM | Human MOR | Confirms high affinity in a human receptor system. A good starting point for a dose-response curve would be 10-fold below and above this value (e.g., 0.02 nM to 2 nM). | [9] |
| Functional Potency (EC50) | ~17 nM | Human MOR (GTPγS Assay) | Represents the concentration needed for 50% of maximal G-protein activation. Functional responses in whole cells may occur in a similar range. | [5] |
| Recommended Starting Range | 0.1 nM - 100 nM | General Cell Culture | This range covers concentrations from below the Ki to well above the EC50, suitable for establishing a full dose-response curve in most cell-based assays. | N/A |
Section 4: Experimental Protocols
Protocol 1: Determining Cytotoxicity with an MTT Assay
This protocol determines the concentration at which [Dmt¹]DALDA becomes toxic to your cells, allowing you to establish a safe working concentration range.
Materials:
-
Cells of interest plated in a 96-well plate
-
[Dmt¹]DALDA stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[11]
-
96-well plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of [Dmt¹]DALDA in complete culture medium. A suggested range is from 0.1 nM to 10 µM to cover a broad spectrum. Include a "vehicle control" (medium with solvent only) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of [Dmt¹]DALDA.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measurement: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570-590 nm.
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot % viability vs. log([Dmt¹]DALDA concentration) to determine the cytotoxic concentration 50 (CC50).
Protocol 2: Measuring Functional Activity with a cAMP Inhibition Assay
This protocol measures the ability of [Dmt¹]DALDA to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cells expressing MOR, plated in a 96-well plate
-
[Dmt¹]DALDA stock solution
-
Forskolin solution (adenylyl cyclase activator)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with your chosen cAMP kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to desired confluency.
-
Compound Preparation: Prepare serial dilutions of [Dmt¹]DALDA in assay buffer at a 4X final concentration. Prepare a 4X solution of forskolin at a concentration known to stimulate a submaximal response (typically 1-10 µM, this should be optimized for your cell line).
-
Pre-incubation: Wash cells once with assay buffer. Add 25 µL of the 4X [Dmt¹]DALDA dilutions to the appropriate wells. Include a "vehicle control" (no [Dmt¹]DALDA) and a "forskolin control" (no [Dmt¹]DALDA). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 25 µL of the 4X forskolin solution to all wells except the basal control. This initiates the cAMP production that [Dmt¹]DALDA will inhibit.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[13] This time should be optimized.
-
Lysis and Detection: Stop the reaction by adding the cell lysis buffer provided with your cAMP kit. Follow the manufacturer's protocol to add detection reagents and incubate as required.
-
Measurement: Read the plate using a plate reader compatible with your assay kit (e.g., measuring fluorescence ratio for HTRF).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Normalize the data, setting the signal from the forskolin-only control as 100% and the basal/vehicle control as 0%. Plot the percent inhibition of the forskolin response against the log([Dmt¹]DALDA concentration) to determine the IC50 value.
References
- 1. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: [Dmt1]DALDA Cross-Reactivity with Opioid Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the cross-reactivity of the potent mu-opioid receptor agonist, [Dmt1]DALDA, with other opioid receptors. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the established opioid receptor selectivity of this compound?
A1: this compound, or H-Dmt-D-Arg-Phe-Lys-NH2, is a highly potent and selective agonist for the mu-opioid receptor (MOR).[1] It exhibits significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[1] Its selectivity for the human mu-opioid receptor is approximately 10,000-fold higher than for the human delta-opioid receptor.[2] However, its selectivity over the human kappa-opioid receptor is less pronounced, at about 26-fold.[2]
Q2: Does this compound show any functional activity at delta or kappa-opioid receptors?
A2: Yes, functional assays have demonstrated that this compound is a full agonist at both the human mu-opioid receptor (hMOR) and the human delta-opioid receptor (hDOR).[2][3] In contrast, it acts as a partial agonist at the human kappa-opioid receptor (hKOR).[2][3]
Q3: Why is it important to experimentally verify the cross-reactivity of this compound in my specific assay system?
A3: While the general selectivity profile of this compound is well-documented, experimental conditions can influence ligand-receptor interactions. Factors such as the expression system (e.g., cell line, native tissue), buffer composition, and the specific radioligand used in binding assays can slightly alter the observed binding affinities and functional potencies. Therefore, it is crucial to determine the cross-reactivity under your specific experimental conditions to ensure accurate interpretation of your results.
Data Presentation: this compound Opioid Receptor Binding Affinity and Functional Potency
The following table summarizes the quantitative data on the interaction of this compound with human mu, delta, and kappa opioid receptors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Mu (μ) | 0.143 nM | [1] |
| Delta (δ) | ~2100 nM (Calculated from selectivity ratio) | [1] | |
| Kappa (κ) | 22.3 nM (Calculated from selectivity ratio) | [1] | |
| Functional Potency (EC50) | Mu (μ) | 1.14 nM | [4] |
| Functional Efficacy (Emax) | Mu (μ) | Full Agonist | [2][3] |
| Delta (δ) | Full Agonist | [2][3] | |
| Kappa (κ) | Partial Agonist | [2][3] |
Mandatory Visualizations
References
- 1. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Dmt1]DALDA Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected behavioral effects observed during experiments with the selective μ-opioid agonist, [Dmt1]DALDA, in rats. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed initial potent analgesia with chronic intrathecal this compound infusion, but now the rats appear to be more sensitive to pain. Is this expected?
A1: Yes, this paradoxical effect is a known phenomenon. After a period of initial antinociception, chronic intrathecal administration of this compound can lead to opioid-induced hyperalgesia, an increased sensitivity to pain.[1] In one study, after 13 days of continuous infusion, the analgesic effect was lost, and formalin-induced flinching behavior was significantly increased compared to the vehicle group.[1]
Troubleshooting Steps:
-
Time-Course Analysis: If your protocol involves chronic administration, ensure you are conducting behavioral assessments at multiple time points to capture the potential transition from analgesia to hyperalgesia.
-
Washout Period: Consider incorporating a washout period in your study design to determine if the hyperalgesic effect is reversible.
-
Mechanism Investigation: This effect may be linked to neuroplastic changes in pain pathways. Consider investigating changes in receptor expression or downstream signaling molecules.
Q2: Our rats are exhibiting a rigid, erect tail (Straub tail phenomenon) after intrathecal this compound administration. Is this a typical side effect?
A2: Yes, the Straub tail phenomenon has been reported following intrathecal delivery of this compound in rats.[1] This effect is characterized by a transient spasticity of the sacrococcygeus dorsalis muscle and is thought to be mediated by opioid receptor activation in the lumbosacral spinal cord.[1] Interestingly, tolerance to this effect can develop; in one study, the Straub tail was observed during the first four days of infusion but resolved thereafter.[1]
Troubleshooting Steps:
-
Dose-Response: Determine if the incidence or severity of Straub tail is dose-dependent in your experimental setup.
-
Observational Period: Note the onset and duration of this effect. The development of tolerance is an important data point.
-
Antagonist Confirmation: To confirm it is an opioid-mediated effect, you could administer a peripherally restricted opioid antagonist to see if it reverses the Straub tail without affecting central analgesia.
Q3: We are seeing a strong analgesic effect in the tail-flick test, but minimal to no effect in the hot-plate test at the same doses. Did we make a procedural error?
A3: This is unlikely to be an error. Studies have shown that this compound can produce potent, dose-dependent analgesia in the tail-flick test at doses that have no significant effect in the hot-plate test.[2] This discrepancy is thought to reflect the compound's primary site of action. The tail-flick test is a spinal reflex, whereas the hot-plate test involves supraspinal pathways.[2] These results suggest this compound has a more pronounced effect on spinal pain processing compared to higher brain centers, unlike morphine which acts at both levels.[2][3]
Troubleshooting Steps:
-
Re-evaluate Endpoints: Be aware that your choice of analgesic assay will significantly impact the observed efficacy of this compound.
-
Comparative Studies: If comparing to another opioid like morphine, ensure you run a full dose-response for both drugs in both assays to accurately characterize their profiles.
Q4: We induced morphine tolerance in our rats, but they still show a strong analgesic response to this compound. Is this lack of cross-tolerance expected?
A4: Yes, this is a documented and potentially significant finding. Despite both being potent μ-opioid receptor agonists, this compound exhibits poor cross-tolerance with morphine.[4] In one study, chronic morphine treatment that induced an 8-9 fold increase in the analgesic ED50 for morphine only increased the ED50 for systemic this compound by two-fold or less.[4]
Troubleshooting Steps:
-
Confirm Tolerance: Ensure your morphine pre-treatment protocol has successfully induced tolerance by testing with a morphine challenge.
-
Explore Mechanisms: This lack of cross-tolerance could suggest that this compound interacts with the μ-opioid receptor in a different manner than morphine, or that it engages additional signaling pathways that are not subject to the same desensitization mechanisms.
Data Summary Tables
Table 1: Opioid-Induced Hyperalgesia with Chronic Intrathecal this compound
| Time Point | Behavioral Test | Observation |
| Day 1 | Formalin Test | Significant analgesia in Phase 1 and 2[1] |
| Day 6 | Formalin Test | Minimal analgesic effect[1] |
| Day 13 | Formalin Test | Significant increase in Phase 2 flinching (hyperalgesia)[1] |
| Days 12-14 | Thermal Escape | Response latencies fell below baseline[1] |
Table 2: Differential Analgesic Effects of Subcutaneous this compound
| Dose (mg/kg) | Tail Flick Test (% of Baseline Latency) | Hot Plate Test (% of Baseline Latency) |
| 0.15 | Potent, dose-dependent analgesia | No significant effect[2] |
| 0.25 | Potent, dose-dependent analgesia | No significant effect[2] |
| 0.35 | Cut-off latency | 162.2 ± 12.2%[2] |
| 0.50 | Cut-off latency | 250.8 ± 20.9%**[2] |
| p < 0.05, *p < 0.01 compared to saline control |
Experimental Protocols
Protocol 1: Chronic Intrathecal Infusion for Hyperalgesia Assessment
-
Animals: Adult male Sprague Dawley rats.[1]
-
Surgery: Rats are prepared with chronic intrathecal catheters connected to osmotic mini-pumps.[1]
-
Drug Administration: this compound is delivered via continuous intrathecal infusion at doses ranging from 0.3–30 pmol/μl/h for up to 14 days.[1]
-
Behavioral Assay (Formalin Test): On specified days (e.g., Day 1, 6, 13), rats are injected with a dilute formalin solution into the plantar surface of a hind paw. The number of flinches is counted during Phase 1 (0-10 min) and Phase 2 (10-60 min) post-injection to assess pain behavior.[1]
Protocol 2: Assessment of Differential Analgesia
-
Animals: Male Sprague-Dawley rats (180–200 g).[2]
-
Drug Administration: this compound is dissolved in saline and administered subcutaneously (s.c.) in a volume of 0.1 ml/100 g body weight.[2]
-
Behavioral Assays:
-
Tail Flick Test: The latency to flick the tail from a radiant heat source is measured. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage. Testing occurs 2 hours post-[Dmt1]DALDA administration.[2]
-
Hot Plate Test: The latency to lick a paw or jump on a hot plate maintained at 52°C is recorded. A cut-off time (e.g., 30 seconds) is used. Testing occurs 2 hours post-[Dmt1]DALDA administration.[2]
-
Visualizations
Caption: Signaling pathway and behavioral outcomes of this compound in rats.
Caption: Workflow for assessing differential analgesic effects of this compound.
References
- 1. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Dmt1]DALDA Efficacy in Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of [Dmt1]DALDA in various pain models.
Troubleshooting Guide
Issue: Low or inconsistent analgesic effect of this compound in our thermal pain model.
Question: We are observing lower than expected or variable analgesic effects of this compound in our hot plate test, despite its reported high potency. What could be the underlying reasons?
Answer: This is a documented phenomenon. The analgesic efficacy of this compound is known to be dependent on the specific pain assay being used. It is significantly more potent in the tail-flick test, which primarily measures spinal nociceptive reflexes, compared to the hot plate test that involves more complex, supraspinal pain processing.[1][2]
Possible Causes and Troubleshooting Steps:
-
Pain Model Selection: The hot plate test requires supraspinal processing, and systemically administered this compound appears to act predominantly at the spinal cord.[1][2]
-
Recommendation: For initial potency assessment, consider using the tail-flick test. If the hot plate test is essential for your research goals, higher doses of this compound may be required to observe a significant analgesic effect.[2]
-
-
Route of Administration: The route of administration significantly impacts the potency of this compound.
-
Recommendation: Intrathecal (i.t.) administration results in exceptionally high potency (up to 3000-5000 times that of morphine) by directly targeting the spinal cord.[1][3][4][5] For systemic administration (e.g., subcutaneous, s.c.), ensure accurate dosing as the blood-brain barrier penetration, while present, may lead to a different pharmacokinetic profile compared to spinal delivery.[6][7]
-
-
Dose Selection: The dose-response curve for this compound can differ substantially between pain models.
-
Recommendation: Conduct a thorough dose-response study for your specific pain model and administration route. Doses effective in the tail-flick test may not produce a significant effect in the hot plate test.[2]
-
-
Drug Stability and Handling: Ensure the peptide is properly stored and handled to maintain its integrity.
-
Recommendation: Follow the manufacturer's instructions for storage and reconstitution. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound reported to be more effective in neuropathic pain models compared to morphine?
A1: The superior efficacy of this compound in neuropathic pain models, such as spinal nerve ligation and complex regional pain syndrome-type I (CRPS-I), is attributed to its multifunctional mechanism of action.[1][4][5][8][9]
-
Mu-Opioid Receptor Agonism: Like morphine, it is a potent agonist at the mu-opioid receptor (MOR).[6][7][10]
-
Norepinephrine Reuptake Inhibition: this compound inhibits the reuptake of norepinephrine in the spinal cord, a mechanism known to contribute to analgesia in neuropathic pain states.[1][5][11]
-
Mitochondria-Targeted Antioxidant: The 2',6'-dimethyltyrosine (Dmt) residue provides antioxidant properties, scavenging reactive oxygen species (ROS) which are implicated in the pathogenesis of neuropathic pain.[1][4][5][8]
Q2: We observe less tolerance with this compound compared to morphine in our chronic pain model. Is this expected?
A2: Yes, this is consistent with published findings. This compound exhibits low cross-tolerance with morphine.[3][7] This suggests that while both compounds act on the mu-opioid receptor, there may be differences in their receptor interactions, downstream signaling pathways, or receptor trafficking that contribute to the differential development of tolerance.
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound is a selective mu-opioid receptor agonist. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[12][13][14] Activation of this pathway leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][15]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[13][15]
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[16]
Q4: Can we use naloxone to antagonize the effects of this compound?
A4: Yes, the analgesic effects of this compound are reversible by the non-selective opioid antagonist naloxone.[1][11] The effects are also blocked by the selective mu-opioid antagonist CTAP.[7]
Data Presentation
Table 1: Comparative Analgesic Potency of this compound and Morphine in Different Pain Models
| Pain Model | Administration Route | This compound ED50 | Morphine ED50 | Relative Potency (this compound vs. Morphine) | Reference |
| Acute Pain | |||||
| Tail Flick (Mouse) | Subcutaneous (s.c.) | ~0.05 mg/kg | ~2 mg/kg | ~40x | [7] |
| Tail Flick (Mouse) | Intrathecal (i.t.) | 0.03 pmol | 15.8 nmol | ~5000x | [3] |
| Hot Plate (Rat) | Subcutaneous (s.c.) | >0.25 mg/kg | 4.5 mg/kg | Lower at equianalgesic tail-flick doses | [2] |
| Neuropathic Pain | |||||
| Spinal Nerve Ligation (Rat) | Subcutaneous (s.c.) | More effective at equianalgesic doses in naïve animals | Less effective than this compound | Superior efficacy | [1][5] |
| CRPS-I (CPIP Model, Rat) | Subcutaneous (s.c.) | 0.041 mg/kg | 0.61 mg/kg | 15x (Mechanical Allodynia) | [4][8] |
| CRPS-I (CPIP Model, Rat) | Subcutaneous (s.c.) | 0.17 mg/kg | 0.77 mg/kg | 4.5x (Heat Algesia) | [4][8] |
Table 2: Receptor Binding and G-Protein Activation Profile
| Compound | Receptor | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | Efficacy (% of DAMGO) | Reference |
| This compound | Human Mu-Opioid | 0.143 - 0.199 | 0.12 | Full Agonist (~91-100%) | [5][6][10] |
| Human Delta-Opioid | ~14,700x lower than mu | - | Full Agonist | [4][10] | |
| Human Kappa-Opioid | ~156x lower than mu | - | Partial Agonist | [4][10] | |
| Morphine | Human Mu-Opioid | - | - | ~85-86% | [5] |
Experimental Protocols
Key Experiment: Assessment of Analgesia in the Rat Hot Plate and Tail Flick Tests
This protocol outlines the general methodology for comparing the analgesic effects of systemically administered this compound and morphine.
1. Animals:
-
Male Sprague-Dawley rats (180-200 g) are commonly used.[2]
-
Animals should be housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
All procedures must be approved by the Institutional Animal Care and Use Committee.
2. Drug Administration:
-
This compound is typically dissolved in sterile saline.
-
Morphine hydrochloride is also dissolved in sterile saline.
-
Subcutaneous (s.c.) injections are administered in a volume of, for example, 1 ml/kg.
-
Testing is conducted at the time of peak effect, which may differ between compounds (e.g., 30 minutes for morphine, 2 hours for this compound).[2][11]
3. Tail Flick Test:
-
The tail flick latency is measured by applying a radiant heat source to the ventral surface of the tail.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
Post-drug latencies are recorded at the predetermined time of peak effect.
4. Hot Plate Test:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Baseline and post-drug latencies are measured as in the tail flick test.
5. Data Analysis:
-
Data is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Dose-response curves are generated to determine ED50 values.
Visualizations
Caption: Canonical Mu-Opioid Receptor Signaling Pathway Activated by this compound.
Caption: Standard Experimental Workflow for Assessing Analgesic Efficacy.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine [pubmed.ncbi.nlm.nih.gov]
- 8. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Dmt1]DALDA Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the potent µ-opioid agonist, [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. Its sequence is H-Dmt-D-Arg-Phe-Lys-NH₂, where Dmt is 2',6'-dimethyltyrosine. It is a highly potent and selective µ-opioid receptor agonist.[1][2] Due to its high potency and potential for systemic activity, it is a valuable tool in pain research and the development of novel analgesics.[3][4]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?
A2: Both Fmoc/tBu and Boc/Bzl strategies can be employed for the synthesis of this compound. However, the Fmoc/tBu strategy is generally preferred due to its milder cleavage conditions, which can be advantageous for complex peptides. This guide will primarily focus on the Fmoc-based approach.
Q3: What are the most critical steps in the synthesis of this compound?
A3: The most critical steps are the coupling of the sterically hindered 2',6'-dimethyltyrosine (Dmt) residue and the subsequent purification of the final product. Incomplete coupling of Dmt can lead to significant deletion byproducts, while inefficient purification can result in a final product with low purity.
Q4: What is the expected purity and yield for this compound synthesis?
A4: With an optimized protocol, the crude peptide purity is often in the range of 70-85%. After purification by preparative HPLC, a final purity of >98% is achievable. The overall yield can vary significantly based on the scale of the synthesis and the efficiency of each step, but a yield of 20-40% from the starting resin is a reasonable expectation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Issues
Q5: I am observing a low coupling efficiency for the Fmoc-Dmt-OH residue. What can I do?
A5: The coupling of the sterically hindered Fmoc-Dmt-OH is a known challenge. Here are several strategies to improve coupling efficiency:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient. It is recommended to use more potent coupling reagents such as HATU, HBTU, or COMU with a hindered base like N,N-diisopropylethylamine (DIEA).
-
Extended Coupling Time: Increasing the coupling time to 2-4 hours or even overnight can significantly improve the yield.
-
Double Coupling: Performing the coupling step twice with fresh reagents before proceeding to the next deprotection step is a highly effective strategy.
-
Monitoring the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling. A positive test (blue/purple beads) indicates free amines and an incomplete reaction, necessitating a recoupling step.
Q6: My mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion of the Dmt residue. What is the cause?
A6: This is a direct consequence of the incomplete coupling of Fmoc-Dmt-OH as discussed in Q5. The unreacted free amine on the N-terminus of the growing peptide chain will be capped in the subsequent step (if a capping step is included) or will remain unreacted, leading to a truncated peptide. To avoid this, ensure complete coupling of the Dmt residue using the strategies mentioned above.
Q7: I am seeing byproducts with a mass of +56 Da in my final product. What are these?
A7: A +56 Da modification can indicate the t-butylation of the tyrosine (Dmt) side chain, a common side reaction during the final cleavage from the resin if tert-butyl cations are not properly scavenged.
-
Solution: Ensure your cleavage cocktail contains a sufficient amount of a scavenger such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). A standard cleavage cocktail for peptides with Arg and Trp residues is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v).
Purification Issues
Q8: I am having difficulty separating the target this compound peptide from impurities during HPLC purification. What can I do?
A8: Achieving high purity often requires optimization of the HPLC method.
-
Column Choice: A C18 reversed-phase column is the standard choice for peptide purification. Using a column with a smaller particle size (e.g., 5 µm) can improve resolution.
-
Mobile Phase: A common mobile phase system is A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.
-
Gradient Optimization: A shallow gradient is often necessary to separate closely eluting impurities. Start with a broad gradient to identify the elution time of your peptide, and then run a shallower gradient around that time. For example, a linear gradient of 10-40% B over 30 minutes.
-
pH Modification: While TFA is standard, sometimes adjusting the pH of the mobile phase with a different ion-pairing agent, such as formic acid, can alter the selectivity and improve separation.
Q9: My final lyophilized product is not a fluffy white powder. What could be the reason?
A9: The appearance of the final product can be affected by residual solvents or salts.
-
Incomplete Lyophilization: Ensure the lyophilization process is complete and the product is thoroughly dried.
-
Residual Solvents: Residual acetonitrile or TFA can result in an oily or sticky product. Ensure the peptide is fully dissolved in water before lyophilization and that the lyophilizer is functioning correctly.
-
Salt Conversion: If the final product is a TFA salt, it can sometimes be hygroscopic. If this is an issue, consider converting the peptide to an acetate salt by repeated dissolution in water and lyophilization or by ion-exchange chromatography.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | (None) | DIEA | High efficiency for sterically hindered amino acids. |
| HBTU | HOBt | DIEA | Commonly used, effective, and cost-efficient. |
| COMU | (None) | DIEA | Low racemization and high efficiency. |
| DIC | HOBt | (None) | Economical, but may be less effective for Dmt. |
Table 2: Example HPLC Purification Parameters for this compound
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18, 10 µm, 120 Å, 20 x 250 mm (Semi-prep) |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 min | 10-90% B over 80 min |
| Flow Rate | 1.0 mL/min | 10 mL/min |
| Detection | 220 nm | 220 nm |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol is for manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.5-0.8 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes. Wash with DMF (x5).
-
Amino Acid Coupling (Lys, Phe, D-Arg):
-
Pre-activate 3 equivalents of Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash with DMF (x5).
-
Confirm completion with a Kaiser test.
-
-
Fmoc-Dmt-OH Coupling:
-
Pre-activate 3 equivalents of Fmoc-Dmt-OH with 2.9 equivalents of HATU and 6 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 4 hours.
-
Perform a Kaiser test. If positive, repeat the coupling (double coupling).
-
Wash with DMF (x5).
-
-
Final Fmoc Deprotection: Treat with 20% piperidine in DMF as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (x5) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification:
-
Equilibrate a semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Run a linear gradient of 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and collect fractions corresponding to the main peak.
-
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Fmoc-based solid-phase synthesis workflow for this compound.
References
- 1. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of [Dmt(1)]DALDA in ovine plasma by capillary liquid chromatography-nanospray ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of highly potent this compound analogs | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
[Dmt1]DALDA vs. Morphine: A Comparative Analysis of Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the synthetic opioid peptide [Dmt1]DALDA and the classical opioid morphine. The following sections detail their relative potencies, underlying mechanisms of action, and the experimental protocols used to determine their efficacy.
Quantitative Comparison of Analgesic Potency
The analgesic potencies of this compound and morphine have been evaluated in various preclinical models, primarily through the tail-flick and hot plate tests in rodents. These tests measure the response latency to a thermal stimulus, with an increase in latency indicating an analgesic effect.
This compound has consistently demonstrated significantly higher analgesic potency compared to morphine. The magnitude of this difference varies depending on the route of administration and the specific pain assay employed.
| Compound | Test | Administration Route | Species | ED50 (approximate) | Relative Potency vs. Morphine (approximate) |
| This compound | Tail-Flick | Intrathecal (i.t.) | Rat/Mouse | Not explicitly stated in searches | 3000x more potent[1] |
| Tail-Flick | Subcutaneous (s.c.) | Mouse | Not explicitly stated in searches | 40x more potent[2] | |
| Hot Plate | Subcutaneous (s.c.) | Mouse | Higher than tail-flick | Less potent than in tail-flick test | |
| Morphine | Tail-Flick | Intravenous (i.v.) | Rat | 1.4 - 1.8 mg/kg[3] | - |
| Hot Plate | Intravenous (i.v.) | Rat | 8.4 - 10.6 mg/kg[3] | - | |
| Tail-Flick | Subcutaneous (s.c.) | Mouse | - | - | |
| Hot Plate | Subcutaneous (s.c.) | Mouse | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and morphine's analgesic effects.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of drugs by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus. This response is primarily a spinal reflex.
Apparatus:
-
A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.
-
A restraining device to hold the mouse or rat in a comfortable and secure position.
Procedure:
-
Acclimatization: Animals are allowed to acclimate to the testing room for at least 30 minutes before the experiment. They are also habituated to the restraining device to minimize stress.
-
Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., subcutaneous, intravenous, or intrathecal).
-
Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot Plate Test
The hot plate test assesses the response to a constant, painful thermal stimulus and involves more complex, supraspinal processing compared to the tail-flick test.
Apparatus:
-
A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimatization: Animals are habituated to the testing environment to reduce anxiety.
-
Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to avoid injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The latency to respond is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is calculated similarly to the tail-flick test, often as %MPE.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and morphine are mediated through their interaction with opioid receptors, but they exhibit distinct profiles.
Morphine Signaling Pathway
Morphine is a potent agonist at the mu (µ)-opioid receptor (MOR) and also interacts with kappa (κ)- and delta (δ)-opioid receptors.[4][5] Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events:
-
G-protein Activation: Morphine binding leads to the activation of inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunits directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.
-
β-Arrestin Pathway: Morphine also activates the β-arrestin pathway, which is implicated in the development of tolerance and other side effects.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of [Dmt¹]DALDA and DAMGO: Potent Mu-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent mu-opioid receptor (μOR) agonists: [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) and DAMGO ([d-Ala²,N-Me-Phe⁴,Gly⁵-ol]-enkephalin). Both peptides are widely used in opioid research to investigate the pharmacology of the μOR, the primary target for many clinically used opioid analgesics. This comparison focuses on their binding affinities, signaling profiles, and in vivo analgesic effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | [Dmt¹]DALDA | DAMGO |
| Binding Affinity (μOR) | Very High (Kd = 0.199 nM)[1] | High |
| Receptor Selectivity | Extremely high for μOR over δOR (~10,000-fold)[1] | High for μOR over δOR and κOR |
| G Protein Activation | Full agonist at μOR and δOR, partial at κOR[1] | Full agonist at μOR and δOR, partial at κOR[1] |
| Analgesic Potency (in vivo) | Exceptionally potent and long-acting, especially intrathecally[1][2] | Potent μ-selective agonist[2] |
| Cross-Tolerance to Morphine | Poor cross-tolerance[2] | Demonstrates cross-tolerance with morphine[2] |
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of [Dmt¹]DALDA and DAMGO based on published experimental data.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor | Binding Affinity (Kd or Ki) | Selectivity vs. δOR | Selectivity vs. κOR | Reference |
| [Dmt¹]DALDA | Human μOR | 0.199 nM (Kd) | ~10,000-fold | 26-fold | [1] |
| DAMGO | Human μOR | - | Lower than [Dmt¹]DALDA | 180-fold | [1] |
Note: Direct Kd or Ki values for DAMGO from the same comparative study were not explicitly stated in the provided abstract, but the text indicates [Dmt¹]DALDA has a higher affinity.
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding)
| Ligand | Receptor | Efficacy (Emax) | Potency (EC₅₀) | Reference |
| [Dmt¹]DALDA | Human μOR | Full Agonist | Higher than DAMGO | [1][3] |
| DAMGO | Human μOR | Full Agonist | - | [1] |
| [Dmt¹]DALDA | Human δOR | Full Agonist | - | [1] |
| DAMGO | Human δOR | Full Agonist | - | [1] |
| [Dmt¹]DALDA | Human κOR | Partial Agonist | - | [1] |
| DAMGO | Human κOR | Partial Agonist | - | [1] |
Table 3: In Vivo Analgesic Potency
| Compound | Administration Route | Analgesic Effect | Relative Potency | Reference |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Antinociception | 40 times more potent than morphine | [2] |
| [Dmt¹]DALDA | Intrathecal (i.t.) | Antinociception | 6-14 times more potent than DAMGO | [2] |
| [Dmt¹]DALDA | Systemic | Analgesia | Over 200-fold more potent than morphine | [4] |
| [Dmt¹]DALDA | Intrathecal (i.t.) | Antinociception | ~3000 times more potent than morphine | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of μ-Opioid Receptor Agonists
Both [Dmt¹]DALDA and DAMGO activate the μ-opioid receptor, a G protein-coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Generalized G protein-coupled signaling pathway for μ-opioid receptor agonists.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the pharmacological properties of [Dmt¹]DALDA and DAMGO involves a series of in vitro and in vivo assays.
Caption: A standard experimental workflow for the comparative analysis of opioid peptides.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA and DAMGO for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]DAMGO).
-
Unlabeled ligands: [Dmt¹]DALDA and DAMGO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands ([Dmt¹]DALDA and DAMGO).
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled ligands.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the ability of [Dmt¹]DALDA and DAMGO to activate G proteins via the μ-opioid receptor, determining their potency (EC₅₀) and efficacy (Emax).
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds: [Dmt¹]DALDA and DAMGO.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, GDP, cell membranes, and the test compounds.
-
Pre-incubate the plate at 30°C for 15 minutes.[6]
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[6]
-
Terminate the reaction by filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.[6]
Hot Plate Test for Analgesia
Objective: To evaluate the in vivo analgesic effects of [Dmt¹]DALDA and DAMGO in animal models (e.g., mice or rats).
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice).
-
Test compounds: [Dmt¹]DALDA and DAMGO, dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
-
Stopwatch.
Procedure:
-
Administer the test compounds or vehicle to the animals via the desired route (e.g., subcutaneous, intrathecal).
-
At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C).
-
Start the stopwatch immediately.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Compare the response latencies of the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
Conclusion
Both [Dmt¹]DALDA and DAMGO are invaluable tools for opioid research, serving as potent and selective agonists for the μ-opioid receptor. [Dmt¹]DALDA distinguishes itself with its exceptionally high affinity and selectivity for the μOR, leading to profound and long-lasting analgesia in vivo.[1][2] Its poor cross-tolerance with morphine suggests a potentially distinct mechanism of action or interaction with the receptor, making it a particularly interesting candidate for further investigation in the development of novel analgesics.[2] DAMGO remains a widely used standard for a selective μ-opioid agonist in a variety of in vitro and in vivo experimental paradigms. The choice between these two peptides will depend on the specific research question, with [Dmt¹]DALDA being particularly suited for studies requiring a highly potent and long-acting agonist with a unique pharmacological profile.
References
- 1. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating [Dmt¹]DALDA's Selectivity for the Mu-Opioid Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding selectivity of novel compounds is paramount. This guide provides an objective comparison of [Dmt¹]DALDA's binding performance for the mu-opioid receptor (MOR) against other relevant opioid peptides, supported by experimental data and detailed protocols.
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) is a potent synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin.[1] Its high affinity and selectivity for the mu-opioid receptor have positioned it as a significant compound in pain research.[1][2][3] This guide delves into the quantitative data that substantiates these claims, offering a comparative perspective with other key opioid receptor ligands.
Comparative Binding Affinities of Opioid Peptides
The selectivity of an opioid ligand is determined by its binding affinity to the different types of opioid receptors: mu (µ), delta (δ), and kappa (κ). A higher affinity for a specific receptor, indicated by a lower equilibrium dissociation constant (Ki), signifies greater selectivity. The following table summarizes the in vitro binding affinities of [Dmt¹]DALDA and other reference compounds for human and rat opioid receptors.
| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Reference |
| [Dmt¹]DALDA | Mu (µ) | Human | 0.199 | [3] |
| Rat | 0.143 | [4][5][6] | ||
| Delta (δ) | Human | ~1990 | [3] | |
| Rat | >2100 | [5] | ||
| Kappa (κ) | Human | ~5.17 | [3] | |
| Rat | 22.3 | [5] | ||
| DAMGO | Mu (µ) | Human | - | |
| Delta (δ) | Human | - | ||
| Kappa (κ) | Human | - | ||
| DALDA | Mu (µ) | Human | 2.55 | [7] |
| Rat | 1.69 | [4][8] | ||
| Delta (δ) | Human | - | ||
| Kappa (κ) | Human | - | ||
| KGOP01 | Mu (µ) | Human | 0.072 | [7] |
| Delta (δ) | Human | - | ||
| Kappa (κ) | Human | - | ||
| Morphine | Mu (µ) | - | - | |
| Delta (δ) | - | - | ||
| Kappa (κ) | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for some compounds and receptors were not available in the searched literature.
As the data indicates, [Dmt¹]DALDA exhibits a subnanomolar binding affinity for the mu-opioid receptor, highlighting its high potency.[5][6] The selectivity of [Dmt¹]DALDA for the human mu-opioid receptor over the human delta-opioid receptor is approximately 10,000-fold.[3] When compared to DAMGO, a standard selective mu-opioid agonist, [Dmt¹]DALDA demonstrates an 8-fold higher selectivity for the mu-receptor over the delta-receptor.[3] However, its selectivity over the kappa-opioid receptor is less pronounced than that of DAMGO.[3]
The substitution of Tyr¹ in the parent peptide DALDA with 2',6'-dimethyltyrosine (Dmt) in [Dmt¹]DALDA results in a significant 27-fold increase in binding affinity for the human mu-opioid receptor.[4][7]
Functional Activity at the Mu-Opioid Receptor
Beyond binding affinity, the functional activity of a ligand as an agonist or antagonist is a critical parameter. The [³⁵S]GTPγS binding assay is a widely used method to determine the ability of a ligand to activate G protein-coupled receptors, such as the opioid receptors. In this assay, [Dmt¹]DALDA has been shown to be a full agonist at the mu-opioid receptor.[3]
| Compound | Receptor | Agonist Activity (EC₅₀, nM) | Efficacy (% of DAMGO) | Reference |
| [Dmt¹]DALDA | Mu (µ) | 0.04 | 100 | [7] |
| DALDA | Mu (µ) | 11.68 | 100 | [7] |
| KGOP01 | Mu (µ) | 0.008 | 100 | [7] |
| DAMGO | Mu (µ) | 1.41 | 100 | [7] |
Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.
The data clearly demonstrates that the modification in [Dmt¹]DALDA not only enhances its binding affinity but also significantly increases its potency as a mu-opioid receptor agonist, being 292-fold more potent than DALDA and 35-fold more potent than DAMGO in inducing G protein activation.[7]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are outlines of the key experimental protocols used to generate the data presented.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hMOR cells).[4]
-
Radioligand (e.g., [³H]DAMGO for MOR).[4]
-
Test compound ([Dmt¹]DALDA or other peptides).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
The data is used to generate dose-response curves and determine the EC₅₀ and Emax values.[9]
Signaling Pathways and Experimental Workflow
To visually represent the processes described, the following diagrams illustrate the signaling pathway of [Dmt¹]DALDA at the mu-opioid receptor and the general workflow of a competitive binding assay.
Caption: [Dmt¹]DALDA activates the mu-opioid receptor, leading to G protein-mediated inhibition of adenylyl cyclase.
Caption: Workflow of a radioligand competitive binding assay for determining binding affinity.
References
- 1. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
[Dmt1]DALDA: A Superior Analgesic in Morphine-Resistant Pain Models
A comprehensive guide for researchers and drug development professionals on the enhanced efficacy of [Dmt1]DALDA over morphine in models of resistant pain, supported by experimental data and mechanistic insights.
The quest for potent analgesics with favorable side-effect profiles, particularly for chronic and morphine-resistant pain states, has led to the investigation of novel opioid compounds. Among these, [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin, has emerged as a promising candidate. [Dmt¹]DALDA exhibits extraordinary selectivity and potency for the mu-opioid receptor (MOR) and demonstrates superior analgesic effects compared to morphine in preclinical models of neuropathic pain, a condition often exhibiting resistance to traditional opioid therapy.[1][2] This guide provides a detailed comparison of the efficacy of [Dmt¹]DALDA and morphine in these challenging pain models, presenting key experimental data, methodologies, and mechanistic diagrams.
Superior Efficacy of [Dmt¹]DALDA in Neuropathic Pain
Studies utilizing the spinal nerve ligation model in rats, a well-established model of neuropathic pain, have consistently shown that [Dmt¹]DALDA is more effective than morphine at alleviating thermal hyperalgesia.[1][2][3] At doses that are equianalgesic in naive animals, [Dmt¹]DALDA produces a significantly greater increase in paw withdrawal latency in neuropathic rats compared to morphine.[1][2][3] This suggests that [Dmt¹]DALDA retains its analgesic efficacy in a pain state where morphine's effectiveness is diminished.[1]
Quantitative Comparison of Analgesic Potency
The following tables summarize the comparative analgesic potency of [Dmt¹]DALDA and morphine in various animal models and pain assays.
Table 1: Comparison of ED₅₀ Values for Antinociceptive Effects in Rats
| Compound | Pain Model | Pain Test | Route of Administration | ED₅₀ (mg/kg) | Potency Ratio ([Dmt¹]DALDA vs. Morphine) |
| [Dmt¹]DALDA | Chronic Post-Ischemia Pain (CPIP) | Mechanical Allodynia (von Frey) | Subcutaneous (s.c.) | Not explicitly stated, but 15-fold more potent than morphine | 15 |
| Morphine | Chronic Post-Ischemia Pain (CPIP) | Mechanical Allodynia (von Frey) | Subcutaneous (s.c.) | Not explicitly stated | 1 |
| [Dmt¹]DALDA | Chronic Post-Ischemia Pain (CPIP) | Heat Algesia | Subcutaneous (s.c.) | Not explicitly stated, but 4.5-fold more potent than morphine | 4.5 |
| Morphine | Chronic Post-Ischemia Pain (CPIP) | Heat Algesia | Subcutaneous (s.c.) | Not explicitly stated | 1 |
| [Dmt¹]DALDA | Acute Pain | Tail Flick | Intrathecal (i.th.) | Potency is 3000 times that of morphine | 3000 |
| Morphine | Acute Pain | Tail Flick | Intrathecal (i.th.) | Not explicitly stated | 1 |
| [Dmt¹]DALDA | Acute Pain | Tail Flick | Subcutaneous (s.c.) | Potency is 40-220 times that of morphine | 40-220 |
| Morphine | Acute Pain | Tail Flick | Subcutaneous (s.c.) | Not explicitly stated | 1 |
Data compiled from multiple sources.[1][4]
Multifunctional Mechanism of Action: Beyond Mu-Opioid Receptor Agonism
The enhanced efficacy of [Dmt¹]DALDA in morphine-resistant states is attributed to its unique, multi-faceted mechanism of action which extends beyond simple MOR agonism.
Signaling Pathways
Caption: Multifunctional signaling of [Dmt¹]DALDA.
-
Potent Mu-Opioid Receptor Agonism: [Dmt¹]DALDA is a highly selective and potent agonist at the MOR.[1][2] Its affinity for the MOR is approximately 7-fold greater than that of morphine.[1]
-
Norepinephrine Reuptake Inhibition: Unlike morphine, [Dmt¹]DALDA inhibits the reuptake of norepinephrine, a mechanism known to contribute to analgesia, particularly in neuropathic pain states.[1][3] This action provides a synergistic effect with its MOR agonism.[1]
-
Mitochondria-Targeted Antioxidant Activity: The Dmt (2′,6′-dimethyltyrosine) residue in [Dmt¹]DALDA confers potent antioxidant properties.[4] It selectively targets and accumulates in the inner mitochondrial membrane, effectively scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to the pathogenesis of neuropathic pain.[1][4]
Reduced Tolerance Development
A significant limitation of long-term morphine therapy is the development of tolerance, requiring dose escalation and increasing the risk of side effects. Studies in animal models have shown that chronic administration of dermorphin analogs, including [Dmt¹]DALDA, results in a slower development of tolerance to their antinociceptive effects compared to morphine.[5][6] Furthermore, [Dmt¹]DALDA exhibits low cross-tolerance with morphine, meaning that animals tolerant to morphine still respond to the analgesic effects of [Dmt¹]DALDA.[7]
Experimental Protocols
The following section details the methodologies used in the studies comparing the efficacy of [Dmt¹]DALDA and morphine.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL) Model: This is a widely used model to induce neuropathic pain in rats.
-
Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated.[1][2][3]
-
Outcome: This procedure leads to the development of thermal hyperalgesia (an increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus) in the hind paw ipsilateral to the nerve injury.
-
-
Chronic Post-Ischemia Pain (CPIP) Model: This model mimics Complex Regional Pain Syndrome-Type I (CRPS-I).
Experimental Workflow for Efficacy Testing
Caption: Workflow for analgesic efficacy testing.
Pain Assessment Assays
-
Thermal Hyperalgesia Assessment (Paw Withdrawal Latency):
-
Mechanical Allodynia Assessment (von Frey Filaments):
-
Apparatus: A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
Measurement: The filament that elicits a paw withdrawal response is used to determine the mechanical withdrawal threshold.[4] A higher threshold indicates a reduction in mechanical sensitivity.
-
-
Tail Flick Test:
-
Hot Plate Test:
Conclusion
References
- 1. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 (this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dermorphin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of antinociception by peripheral administration of [Lys7]dermorphin, a naturally occurring peptide with high affinity for mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential analgesic effects of a mu-opioid peptide, [Dmt(1)]DALDA, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
[Dmt1]DALDA: A Favorable Side Effect Profile Compared to Traditional Opioids for the Next Generation of Analgesics
For Immediate Release
Researchers and drug development professionals are constantly seeking novel analgesics with improved safety profiles over traditional opioids. A growing body of preclinical evidence suggests that [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2), a highly potent and selective mu-opioid receptor (MOR) agonist, may offer a significant advantage by mitigating some of the most debilitating side effects associated with conventional opioid therapy, including respiratory depression, constipation, and the development of tolerance.[1] This guide provides a comprehensive comparison of the side effect profiles of this compound and traditional opioids, supported by experimental data and detailed methodologies.
Key Differentiators: Reduced Side Effects with this compound
This compound's unique pharmacological properties contribute to its improved side effect profile. It is a tetrapeptide with high selectivity for the mu-opioid receptor.[2] Notably, it also possesses antioxidant properties due to its N-terminal Dmt (2',6'-dimethyltyrosine) residue, which may contribute to its neuroprotective effects and efficacy in neuropathic pain models.[3][4][5][6]
Respiratory Depression: A Significantly Wider Safety Margin
One of the most life-threatening side effects of traditional opioids is respiratory depression.[7] Preclinical studies using whole-body plethysmography have demonstrated that while both this compound and morphine can dose-dependently decrease respiratory frequency and minute volume, this compound exhibits a wider safety margin.[8]
Table 1: Comparative Respiratory Effects of this compound and Morphine
| Parameter | This compound | Morphine | Reference |
| Respiratory Frequency | Dose-dependent decrease | Dose-dependent decrease | [8] |
| Minute Volume | Dose-dependent decrease | Dose-dependent decrease | [8] |
| Tidal Volume | Decreased at higher doses | Increased at lower doses | [8] |
| Ventilatory Response to Hypoxia | Significantly diminished (naloxone-irreversible) | No significant effect | [8] |
This table summarizes qualitative and quantitative findings from preclinical studies in mice.
Opioid-Induced Constipation: A Potential for Reduced Gastrointestinal Dysfunction
Opioid-induced constipation (OIC) is a prevalent and distressing side effect of traditional opioids, affecting a significant percentage of patients.[9][10][11] While direct comparative studies with quantitative data on constipation for this compound are limited, its distinct mechanism of action suggests a potential for reduced OIC. Traditional opioids exert their constipating effects through peripheral mu-opioid receptors in the gastrointestinal tract.[12] The unique properties of this compound may lead to a different gastrointestinal side effect profile.
Tolerance and Dependence: Lower Propensity for Escalating Doses
Chronic use of traditional opioids often leads to the development of tolerance, requiring dose escalation to maintain analgesic efficacy, and physical dependence.[1] Studies in animal models have shown that this compound exhibits significantly less development of tolerance compared to morphine. Chronic administration of morphine leads to a substantial increase in the dose required for the same analgesic effect, whereas the increase is much smaller for this compound.[1] Furthermore, this compound shows poor cross-tolerance with morphine, suggesting it may be effective in patients who have become tolerant to traditional opioids.[1]
Table 2: Development of Tolerance to this compound vs. Morphine
| Drug | Fold-Increase in Antinociceptive AD50 (Chronic Treatment) | Reference |
| This compound | ~2-fold | [1] |
| Morphine | 8-9-fold | [1] |
Data from a study in mice with chronic subcutaneous administration.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the analgesic properties of drugs by measuring the reaction time of an animal to a thermal stimulus.[13][14][15]
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).[15]
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[16]
-
The test compound (this compound or traditional opioid) or vehicle is administered.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is measured.[16]
-
-
Data Analysis: The increase in latency to respond after drug administration compared to the baseline indicates an analgesic effect.
Tail-Flick Test for Analgesia
The tail-flick test is another common method to evaluate the analgesic effects of substances by measuring the latency of a reflexive tail withdrawal from a noxious thermal stimulus.[17][18]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the light beam.
-
The baseline tail-flick latency is determined by measuring the time from the start of the light stimulus to the reflexive flick of the tail. A cut-off time is used to prevent tissue injury.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured again at various time points post-administration.
-
-
Data Analysis: An increase in the tail-flick latency indicates analgesia.
Whole-Body Plethysmography for Respiratory Depression
Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious, unrestrained animals.[19][20][21][22]
-
Apparatus: A set of plethysmography chambers connected to a data acquisition and analysis system.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters, including respiratory frequency, tidal volume, and minute volume, are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored and recorded for a specified period after drug administration.
-
-
Data Analysis: A decrease in respiratory frequency and/or minute volume following drug administration is indicative of respiratory depression.
Gastrointestinal Transit Assay
This assay is used to assess the effect of drugs on gastrointestinal motility, a key factor in opioid-induced constipation.[23][24][25][26]
-
Materials: A non-absorbable marker (e.g., charcoal meal, colored dye).[24]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered.
-
After a specific time, the non-absorbable marker is administered orally.
-
At a predetermined time after marker administration, the animals are euthanized, and the entire gastrointestinal tract is carefully dissected.
-
The distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
-
Data Analysis: A decrease in the percentage of intestinal transit compared to the vehicle-treated group indicates an inhibitory effect on gastrointestinal motility.
Signaling Pathways: A Tale of Two Mechanisms
The differential side effect profiles of this compound and traditional opioids can be partly explained by their interactions with the mu-opioid receptor and the subsequent intracellular signaling cascades.
Traditional Opioid Signaling
Traditional opioids like morphine bind to mu-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding activates two primary signaling pathways: the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is implicated in many of the adverse side effects, including respiratory depression and tolerance. This is often referred to as "unbiased" or "balanced" agonism.[27]
Traditional Opioid Signaling Pathway
This compound's Biased Agonism and Antioxidant Pathway
This compound is considered a "biased agonist". This means it preferentially activates the G-protein signaling pathway responsible for analgesia, with less engagement of the β-arrestin pathway.[27][28][29] This bias towards the therapeutic pathway is a key reason for its improved side effect profile. Additionally, this compound possesses a unique antioxidant activity, targeting mitochondrial reactive oxygen species (ROS), which contributes to its efficacy, particularly in neuropathic pain.[3][4][5][6][30]
This compound's Biased and Antioxidant Signaling
Conclusion
The preclinical data strongly suggest that this compound has a superior side effect profile compared to traditional opioids. Its biased agonism at the mu-opioid receptor, favoring the analgesic G-protein pathway over the side-effect-mediating β-arrestin pathway, coupled with its unique antioxidant properties, positions it as a promising candidate for the development of safer and more effective pain therapeutics. Further clinical investigation is warranted to translate these promising preclinical findings to human patients.
References
- 1. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid-induced constipation: advances and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Drugs in Development for Opioid-Induced Constipation | Semantic Scholar [semanticscholar.org]
- 11. Naldemedine for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Opioid Treatment on Regional Gastrointestinal Transit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emka.scireq.com [emka.scireq.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. pnas.org [pnas.org]
- 23. Opioid peptides inhibit intestinal transit in the rat by a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. researchgate.net [researchgate.net]
- 26. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Head-to-Head Showdown: [Dmt1]DALDA Versus Other Synthetic Opioids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic opioid peptide [Dmt1]DALDA against other commonly used synthetic opioids. This analysis is based on available preclinical data for analgesic efficacy and the critical side effects of respiratory depression and constipation.
This compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly potent and selective mu-opioid receptor (MOR) agonist. Its unique pharmacological profile suggests the potential for a potent analgesic with a possibly improved safety window compared to classical opioids. This guide synthesizes data from multiple studies to offer a comparative overview.
Quantitative Comparison of Opioid Performance
The following tables summarize the analgesic potency and side-effect profiles of this compound in comparison to morphine and fentanyl, two widely studied synthetic opioids. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Analgesic Potency
| Compound | Test | Animal Model | Route of Administration | ED50 (Median Effective Dose) | Relative Potency to Morphine |
| This compound | Tail-Flick | Mouse | Intrathecal | ~0.1 pmol | ~5000x |
| Tail-Flick | Mouse | Systemic (s.c.) | ~0.02 mg/kg | ~200-40x | |
| Morphine | Tail-Flick/Hot Plate | Mouse/Rat | Systemic (s.c.) | ~2.6-5.7 mg/kg[1] | 1x |
| Fentanyl | Tail-Flick | Mouse | Intravenous | ~0.02 mg/kg | ~70x |
Table 2: Respiratory Depression Profile
| Compound | Method | Animal Model | Key Findings |
| This compound | Whole-Body Plethysmography | Mouse | Dose-dependently decreases respiratory frequency and minute volume. At higher doses, it decreased tidal volume. The decrease in minute volume was reversible with naloxone.[2] |
| Morphine | Whole-Body Plethysmography | Mouse | Dose-dependently decreases respiratory frequency and minute volume. A lower dose increased tidal volume.[2] |
| Fentanyl | Whole-Body Plethysmography | Mouse | Produces rapid and potent depression of both respiratory rate and tidal volume.[3][4] |
Table 3: Constipating Effects
| Compound | Method | Animal Model | Key Findings |
| This compound | (Data not available in direct comparative studies) | - | - |
| Morphine | Gastrointestinal Transit (Charcoal Meal) | Mouse/Rat | Significantly delays gastric emptying and small intestinal transit.[5][6][7] |
| Fentanyl | Gastrointestinal Transit | Rat | Can cause gastrointestinal hypomotility.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the performance of opioid compounds.
Analgesia Assessment: Hot Plate Test
The hot plate test is utilized to assess the response to pain caused by a thermal stimulus.
Procedure:
-
A transparent glass cylinder is used to confine the animal on the heated surface of the plate.[8]
-
The temperature of the hot plate is maintained at a constant temperature, typically between 52°C and 55°C.[9][10]
-
An animal is placed on the hot plate, and a timer is started simultaneously.
-
The latency period is defined as the time taken for the animal to exhibit a nociceptive response, such as licking its paw or jumping to avoid the thermal pain.[8]
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[10]
Analgesia Assessment: Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.
Procedure:
-
The animal, typically a mouse or rat, is gently restrained.
-
An intense light beam is focused on a specific portion of the animal's tail, and a timer is initiated.[2]
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[2]
-
A cut-off time is predetermined to avoid tissue injury.
Respiratory Function Assessment: Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
Procedure:
-
Animals are placed in whole-body plethysmography chambers and allowed to acclimate for a period (e.g., 30-60 minutes).[3][4]
-
Baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded.
-
The test compound is administered via the desired route (e.g., subcutaneous, intravenous).
-
Respiratory parameters are continuously monitored and recorded post-administration to assess the drug's effect on respiration.
Constipation Assessment: Gastrointestinal Transit (Charcoal Meal) Assay
This method evaluates the effect of a compound on gastrointestinal motility.
Procedure:
-
Animals are fasted overnight with free access to water.[6]
-
The test compound or vehicle is administered.
-
After a set period (e.g., 30-60 minutes), a charcoal meal (a suspension of charcoal in a vehicle like gum arabic) is administered orally.[5][6]
-
After another defined period (e.g., 20-30 minutes), the animals are euthanized.
-
The small intestine is carefully removed, and the distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
Visualizing the Mechanisms and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Mu-opioid receptor signaling pathway.
Caption: General experimental workflow.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. droracle.ai [droracle.ai]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. maze.conductscience.com [maze.conductscience.com]
Reproducibility of [Dmt¹]DALDA Antinociception: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antinociceptive effects of [Dmt¹]DALDA, a potent and highly selective µ-opioid receptor agonist. While direct studies on the reproducibility of [Dmt¹]DALDA experiments are not extensively published, this document synthesizes available data to offer insights into its pharmacological profile and compares it with the gold-standard opioid, morphine, and other related peptides. The information presented is collated from multiple studies to provide a comprehensive overview for researchers designing and interpreting antinociception experiments.
Comparative Analysis of Antinociceptive Potency
The following tables summarize the quantitative data on the antinociceptive potency of [Dmt¹]DALDA in comparison to morphine and other opioids across various administration routes and pain models.
Table 1: In Vivo Antinociceptive Potency (ED₅₀ Values)
| Compound | Administration | Pain Model | Species | ED₅₀ | Fold Potency vs. Morphine | Reference(s) |
| [Dmt¹]DALDA | Intrathecal (i.t.) | Tail-flick | Rat | 0.001 nmol | ~3000x | [1] |
| Morphine | Intrathecal (i.t.) | Tail-flick | Rat | 3 nmol | 1x | [1] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Tail-flick | Mouse | 0.16 µmol/kg | ~40-220x | [2][3][4] |
| Morphine | Subcutaneous (s.c.) | Tail-flick | Mouse | - | 1x | [2] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Mechanical Allodynia (CPIP Model) | Rat | 0.04 mg/kg | 15x | [5] |
| Morphine | Subcutaneous (s.c.) | Mechanical Allodynia (CPIP Model) | Rat | 0.6 mg/kg | 1x | [5] |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Heat Algesia (CPIP Model) | Rat | 0.11 mg/kg | 4.5x | [5] |
| Morphine | Subcutaneous (s.c.) | Heat Algesia (CPIP Model) | Rat | 0.49 mg/kg | 1x | [5] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay | Preparation | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| [Dmt¹]DALDA | µ-opioid | Radioligand Binding | hMOR | 0.143 - 0.199 | - | [5][6] |
| [Dmt¹]DALDA | µ-opioid | [³⁵S]GTPγS Binding | hMOR | - | 17 | [7] |
| [Dmt¹]DALDA | δ-opioid | Radioligand Binding | hDOR | 1670 | - | [7] |
| [Dmt¹]DALDA | κ-opioid | Radioligand Binding | hKOR | 4.4 | - | [7] |
| DALDA | µ-opioid | Radioligand Binding | hMOR | 1.69 | - | [8][9] |
| DAMGO | µ-opioid | - | - | - | - | [6] |
| KGOP01 | µ-opioid | Radioligand Binding | hMOR | ~0.07 | - | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used in the assessment of [Dmt¹]DALDA's antinociceptive properties.
In Vivo Antinociception Assays
1. Tail-Flick Test:
-
Purpose: To assess spinal-mediated antinociception in response to a thermal stimulus.
-
Procedure: A focused beam of light is applied to the ventral surface of the rodent's tail. The latency to flick the tail away from the heat source is measured. A cut-off time is established to prevent tissue damage. The test is performed before and at various time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. ED₅₀ values are determined from dose-response curves.
2. Hot Plate Test:
-
Purpose: To evaluate supraspinally organized responses to a constant thermal stimulus.
-
Procedure: The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to avoid injury.
-
Data Analysis: Similar to the tail-flick test, %MPE and ED₅₀ values are calculated.
3. Von Frey Test (for Mechanical Allodynia):
-
Purpose: To measure mechanical sensitivity, particularly in models of neuropathic pain.
-
Procedure: Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined using methods like the up-down method.
-
Data Analysis: The 50% paw withdrawal threshold is calculated and compared between treatment groups.
In Vitro Assays
1. Radioligand Binding Assays:
-
Purpose: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Procedure: Cell membranes expressing the receptor of interest (e.g., CHO cells expressing human µ-opioid receptor) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound ([Dmt¹]DALDA). The amount of radioligand displaced by the test compound is measured.
-
Data Analysis: IC₅₀ values (concentration of the compound that inhibits 50% of radioligand binding) are determined and converted to Kᵢ values using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay:
-
Purpose: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Procedure: Cell membranes containing the opioid receptor are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist. Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of [Dmt¹]DALDA and a typical experimental workflow for assessing its antinociceptive effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous opioid peptides contribute to antinociceptive potency of intrathecal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Dmt¹]DALDA: Dose-Response, Signaling, and Alternatives
For researchers and professionals in drug development, understanding the dose-response relationship and mechanism of action of novel compounds is paramount. This guide provides a detailed statistical analysis of [Dmt¹]DALDA, a potent µ-opioid receptor agonist, and compares its performance with relevant alternatives based on experimental data.
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin.[1][2] The substitution of the first amino acid, Tyrosine, with 2',6'-dimethyltyrosine (Dmt) significantly enhances its binding affinity and potency at the µ-opioid receptor.[3][4][5] This guide delves into the quantitative aspects of its dose-response curves, the underlying signaling pathways, and a comparison with other key opioid peptides.
Comparative Dose-Response and Binding Affinity Data
The potency and efficacy of [Dmt¹]DALDA and its analogues have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, offering a clear comparison of their pharmacological profiles.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | κ-Opioid Receptor Binding Affinity (Ki, nM) | Source |
| [Dmt¹]DALDA | 0.143 - 0.199 | >1000 | 22.3 | [3][6] |
| DALDA | 1.69 | >1000 | >1000 | [4] |
| DAMGO | 1.0 - 2.5 | 200 - 500 | >1000 | [4][6] |
| Morphine | 1.0 - 5.0 | 200 - 1000 | 30 - 100 | |
| H-Dmt-D-Arg-Dmp-Lys-NH₂ | 0.00935 | 105 | 3.27 | [3] |
| H-Tmt-d-Arg-Phe-Lys-NH₂ | 0.334 | 1780 | 1130 | [5] |
| H-Emt-d-Arg-Phe-Lys-NH₂ | 0.466 | 2160 | 1560 | [5] |
| Compound | Guinea Pig Ileum (GPI) Assay (IC₅₀, nM) | Mouse Vas Deferens (MVD) Assay (IC₅₀, nM) | [³⁵S]GTPγS Binding (EC₅₀, nM) | Antinociceptive Potency (vs. Morphine) | Source |
| [Dmt¹]DALDA | 0.11 - 0.25 | 160 - 400 | 0.35 | 40-5000 fold more potent | [1][3][4] |
| DALDA | 20 | 3000 | 102 | - | [4] |
| DAMGO | 1.0 - 5.0 | 1000 - 3000 | 12.1 | - | [4] |
| Morphine | 30 - 70 | 500 - 1500 | - | 1 (Reference) | |
| H-Dmt-D-Arg-Dmp-Lys-NH₂ | 0.13 | 183 | - | - | [3] |
Signaling Pathway and Mechanism of Action
[Dmt¹]DALDA exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that ultimately results in the modulation of neuronal excitability and neurotransmitter release, producing potent analgesia.[7] The Dmt residue is a key driver for its high potency and agonist activity.[4]
References
- 1. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Analgesic Effects of a Mu-Opioid Peptide, this compound, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of [Dmt1]DALDA for Laboratory Professionals
Providing critical safety and logistical information for the operational handling and disposal of the potent μ-opioid agonist, [Dmt1]DALDA. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
I. Pre-Disposal and Handling Considerations
Before beginning any work with this compound, it is imperative to review your institution's specific guidelines for chemical and hazardous waste disposal.[4][5] Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation risk.[7] Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[5]
Storage: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[5] Reconstituted solutions can be stored for short periods at 2-8°C, though it is best to prepare fresh solutions or store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[5]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound waste, including unused solids, solutions, and contaminated labware.
1. Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, pipette tips, vials, and gloves, must be collected in a designated, properly labeled hazardous waste container.[4][5] Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
2. Labeling: The waste container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and include the full chemical name "this compound" (no abbreviations), concentration, and the date accumulation started.[5][8]
3. Chemical Inactivation (Recommended for Liquid Waste): For liquid waste containing this compound, chemical inactivation is a recommended step to degrade the peptide before disposal.[6][9] This provides an additional layer of safety. Two common methods for peptide degradation are acid/base hydrolysis and oxidation.
-
Acid/Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds. The mixture should be left in a sealed, labeled container within a fume hood for at least 24 hours.[6] After inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before being collected as chemical waste.[6]
-
Oxidation with Bleach: Add a 10% bleach solution (sodium hypochlorite) to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10.[9] Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation.[9] The resulting solution should be collected as chemical waste.
4. Solid Waste Disposal: All solid waste, including contaminated vials, pipette tips, and gloves, should be placed in a designated solid chemical waste container.[4][6] If possible, solid waste should also be chemically decontaminated by immersing it in a 10% bleach solution for at least 30 minutes before being placed in the solid waste container.[9]
5. Final Disposal: Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.[5] Never dispose of this compound or its waste down the drain or in the regular trash.[4][5]
Quantitative Data for Chemical Inactivation
| Parameter | Recommendation | Purpose |
| Inactivation Reagent | 1 M HCl, 1 M NaOH, or 10% Bleach Solution | To chemically degrade the peptide. |
| Inactivation Time | Minimum 24 hours (Hydrolysis), Minimum 30 minutes (Bleach) | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional chemical waste streams.[6] |
| Storage of Waste | Room Temperature (in a secure, designated area) | Standard practice for non-hazardous chemical waste pending disposal.[6] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound in a laboratory setting.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant this compound Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling [Dmt1]DALDA
Essential Safety and Handling Guide for [Dmt1]DALDA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent µ-opioid agonist.
This compound is a potent and highly selective µ-opioid receptor agonist.[1] While a safety data sheet for the related, less potent compound DALDA acetate indicates it is not classified as a hazardous substance, the significantly higher potency of this compound necessitates stringent safety protocols.[2] In studies, this compound has been shown to be over 200-fold more potent than morphine when administered systemically.[3] Due to its high potency, accidental exposure could lead to significant opioid effects. Therefore, handling this compound requires a level of precaution similar to that for other potent opioids.
Quantitative Data Summary
For ease of comparison, the following table summarizes the potency of this compound relative to other opioids.
| Compound | Potency Comparison | Reference |
| This compound | ~5000-fold more potent than morphine (spinal) | [3] |
| ~100-fold more potent than morphine (supraspinal) | [3] | |
| >200-fold more potent than morphine (systemic) | [3] | |
| 40 times more potent than morphine (s.c. in mice) | [4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
Risk Assessment and Preparation
-
1.1. Hazard Identification: Recognize that this compound is a highly potent µ-opioid agonist. The primary hazards are accidental inhalation, ingestion, or dermal absorption, which could lead to opioid-related health effects.
-
1.2. Designated Area: All work with this compound, especially with the powdered form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of aerosolization.
-
1.3. Assemble Materials: Before handling the compound, ensure all necessary personal protective equipment (PPE) and disposal materials are readily available.
Personal Protective Equipment (PPE)
Based on recommendations for handling potent opioids, the following PPE is mandatory:[5][6][7]
-
2.1. Respiratory Protection: A fit-tested N95 respirator is the minimum requirement when handling powdered this compound. For situations with a higher risk of aerosolization, a higher level of respiratory protection, such as an N100, R100, or P100 respirator, is recommended.[5][6]
-
2.2. Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
2.3. Hand Protection: Wear two pairs of powder-free nitrile gloves.[5][6]
-
2.4. Dermal Protection: A lab coat with long sleeves is required. For handling larger quantities or in situations with a higher risk of spills, disposable coveralls are recommended.[5][8]
Handling and Use
-
3.1. Weighing: Weigh powdered this compound in a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
3.2. Solution Preparation: When preparing solutions, do so within the designated containment area.
-
3.3. Administration (In Vitro/In Vivo): Follow established laboratory protocols for administering the compound to cell cultures or animals, ensuring minimal personal exposure.
Decontamination and Spill Response
-
4.1. Skin Contact: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[5][6] Do not use hand sanitizer, as the alcohol content may increase absorption.[5]
-
4.2. Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
4.3. Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.[6]
Disposal Plan
-
5.1. Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.
-
5.2. Waste Disposal: Dispose of all this compound waste in accordance with your institution's and local regulations for chemical and pharmaceutical waste.
Operational Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine [pubmed.ncbi.nlm.nih.gov]
- 5. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. ems.gov [ems.gov]
- 8. Protection against fentanyl & other opioids [dupont.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
